Desacetylcefotaxime is not just an inactive breakdown product; it has meaningful biological activity that enhances the efficacy of cefotaxime therapy.
The following diagram illustrates the relationship and cooperative action between cefotaxime and its metabolite.
Relationship and cooperative action between cefotaxime and this compound.
For research purposes, understanding the quantitative data and analytical methods is crucial.
Antimicrobial Interaction Studies: The enhanced activity of the cefotaxime/desacetylcefotaxime combination has been demonstrated in multiple studies.
Pharmacokinetic Parameters: The table below summarizes key quantitative data for the metabolite.
| Parameter | Value / Characterization | Context / Condition |
|---|---|---|
| Urinary Excretion | 15-25% of IV dose [3] | As this compound |
| Serum Half-Life | Extended compared to parent drug [2] | Contributes to prolonged activity |
| Tissue Penetration | Good penetration into various body compartments [2] | Contributes to clinical efficacy |
Preparation and Analysis: A patent (CN109503630A) outlines a preparation method involving the reaction of a specific intermediate to form this compound, followed by purification and crystallization steps [4]. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification [4].
The metabolism of cefotaxime (CTX) follows a specific and sequential pathway, primarily occurring in the liver [1]. The diagram below illustrates this process.
The primary route involves the conversion of cefotaxime to This compound (des-CTX), which is its major metabolite [1] [2]. This reaction is a deacetylation, presumably catalyzed by hepatic enzymes [1].
This compound can then undergo further non-enzymatic conversion to form This compound lactone [2] [1]. Finally, this lactone form degrades into two additional, inactive metabolites, referred to in the literature as M2 and M3 [1] [2].
The following tables summarize key quantitative data on the pharmacokinetics and antibacterial properties of cefotaxime and its primary metabolite.
Table 1: Pharmacokinetic Parameters of Cefotaxime in Healthy Volunteers (after intravenous administration) [2]
| Parameter | 500 mg Dose | 1000 mg Dose |
|---|---|---|
| Mean Peak Serum Concentration (C~max~) | 11.7 µg/mL | 20.5 µg/mL |
| Elimination Half-Life (T~1/2~) | ~1 hour | ~1 hour |
Table 2: Comparative Antibacterial Profile [3] [4]
| Compound | Antibacterial Activity | β-lactamase Stability |
|---|---|---|
| Cefotaxime (CTX) | High | Lower than metabolite |
| This compound (des-CTX) | Lower than CTX, but broader than older cephalosporins | Higher than parent compound |
| Combination (CTX + des-CTX) | Synergistic effects observed | Enhanced stability |
While the search results do not provide complete step-by-step experimental protocols, they highlight several critical methodological points for studying cefotaxime metabolism:
Sample Handling for Accurate Measurement: The deacetylation of cefotaxime can occur in hemolyzed blood samples, leading to overestimation of this compound levels and underestimation of cefotaxime [5]. To inhibit this reaction:
Analytical Techniques: The referenced studies primarily use reverse phase high-pressure liquid chromatography (HPLC) for quantifying cefotaxime and this compound levels [5]. More recent methods, as mentioned in one pharmacokinetic study, employ liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity [6].
Model Systems: Metabolism has been studied in vivo (rats, dogs, humans) and in vitro using cell cultures and hemolyzed blood to understand the enzymatic conversion [1] [5].
The available information provides a solid foundational understanding but has limitations for a contemporary technical guide.
To obtain the level of detail you need, I suggest the following actions:
The table below compares the plasma protein binding profiles of cefotaxime and its metabolite, desacetylcefotaxime, based on a pharmacokinetic study in rats [1].
| Compound | Association Constant (K, x 10³ M⁻¹) | Total Protein Binding Site Concentration (Pt, x 10⁻³ M) | Free Fraction in Plasma (Fp) | Binding Saturation |
|---|---|---|---|---|
| Cefotaxime | 3.87 | 0.68 | 0.48 (48%) | Occurs at ~30 μg/mL |
| This compound | 0.0139 - 0.00858* | Not Saturable | 0.73 - 0.89 (73-89%) | Non-saturable within studied range |
Note: The association constant for this compound is much lower, reported as 13.90 M⁻¹ and 8.58 M⁻¹ in different parts of the same study, confirming its very weak binding [1].
The key findings on protein binding are primarily derived from a pharmacokinetic-protein binding model developed in a rat study. Here is a detailed breakdown of the core experimental workflow and logic [1]:
Experimental workflow for determining this compound protein binding, integrating in vivo pharmacokinetics and in vitro binding assays.
K), the total concentration of protein binding sites (Pt), and the free fraction (Fp).The differences in protein binding between cefotaxime and this compound have direct consequences on their distribution and elimination, as illustrated below [1].
Causal pathway showing how low plasma protein binding of this compound influences its pharmacological profile.
The unique binding profile of this compound is clinically significant. Its low protein binding and high free fraction contribute to its excellent penetration into various tissues and fluids, including the central nervous system (meninges), ascitic fluid (in spontaneous bacterial peritonitis), and respiratory secretions [2] [3]. Furthermore, because it is highly unbound, this compound is in its active form and available for synergistic interaction with the parent drug, cefotaxime, against many pathogens [2] [4].
| Organism Group | Specific Organisms | des-CTX Activity (Mean MIC) | Comparison to CTX | Notes & Synergistic Observations |
|---|---|---|---|---|
| Gram-negative Bacteria | Haemophilus influenzae, Neisseria meningitidis, most Enterobacteriaceae [1] | Usually <1 µg/mL [1] | Generally lower [1] [2] | Activity "markedly exceeds" many older cephalosporins [1]. |
| Pseudomonas cepacia | --- | More active than CTX [1] | A notable exception where the metabolite is more potent. | |
| Pseudomonas aeruginosa | Poor activity [1] [2] | Less active [1] | --- | |
| Morganella morganii | Poor activity [1] | Less active [1] | --- | |
| Gram-positive Bacteria | Streptococci (except Streptococcus faecalis/Enterococcus) [1] | Usually <1 µg/mL [1] | Generally lower [1] | Synergy with CTX observed against some enterococci and penicillin-resistant pneumococci [3]. |
| Staphylococcus aureus | Poor activity [1] [2] | Less active [1] | --- | |
| Anaerobic Bacteria | Bacteroides fragilis [1] [2] | Poor activity | Less active | Synergy with CTX demonstrated against many anaerobes [3]. |
| Beta-Lactamase Stability | Higher stability than CTX against some enzymes (e.g., from B. fragilis, P. vulgaris, Enterobacter-Klebsiella) [4] [5] | --- | --- | This enhanced stability is a key factor in the synergistic effects [4]. |
The following diagram illustrates the metabolic relationship and cooperative action between cefotaxime and its metabolite.
Cefotaxime and this compound exert bactericidal effects by binding to Penicillin-Binding Proteins (PBPs), inhibiting bacterial cell wall synthesis [6]. A key feature of this compound is its higher stability against certain beta-lactamase enzymes compared to the parent drug [4] [5]. This allows the metabolite to remain active against some bacterial strains that can degrade cefotaxime. When present together, they can exhibit additive or synergistic effects, leading to a combined antibacterial potency greater than the sum of their individual effects [3] [5].
For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited literature.
This technique is used to quantify the synergistic interaction between cefotaxime and this compound.
The core protocol for evaluating the baseline activity of each compound.
To assess activity in a more physiologically relevant environment.
The unique properties of this compound have direct implications for clinical use.
Desacetylcefotaxime is formed in vivo when cefotaxime is metabolized. While its intrinsic activity is lower, its significantly higher β-lactamase stability is a key feature that contributes to a cooperative effect with cefotaxime [1].
The relationship between cefotaxime and this compound is summarized in the diagram below:
Synergistic relationship between cefotaxime and its metabolite.
The following tables summarize the key comparative data for cefotaxime and this compound.
Table 1: Comparative Antibacterial Activity (MIC in μg/ml)
This data is adapted from in vitro studies showing mean MIC values. Lower MIC values indicate higher potency [3].
| Bacterial Species | Cefotaxime | This compound |
|---|---|---|
| Escherichia coli | ≤0.06 | ≤1 |
| Klebsiella pneumoniae | ≤0.06 | ≤1 |
| Haemophilus influenzae | ≤0.06 | ≤1 |
| Streptococcus pneumoniae | ≤0.06 | ≤1 |
| Pseudomonas aeruginosa | >16 | >16 |
| Morganella morganii | 1 | >16 |
Table 2: β-Lactamase Interaction Kinetics
This data is derived from enzymatic studies using partially purified β-lactamases, primarily cephalosporinases from Gram-negative bacteria. Vm is the maximum rate of hydrolysis; Ki/Km relates to the enzyme's affinity for the compound (higher value indicates lower affinity) [2].
| Parameter | Cefotaxime | This compound |
|---|---|---|
| Relative Rate of Hydrolysis (Vm) | 1x (Reference) | 2.1x higher (Geometric mean for 7/10 enzymes) |
| Relative Affinity (Ki/Km) | 1x (Reference) | 39x lower (Geometric mean for 8/10 enzymes) |
| β-Lactamase Stability | Lower | Higher |
To investigate the synergistic effects of cefotaxime and this compound, you can adapt the following methodology based on common antimicrobial susceptibility testing principles.
1. Bacterial Strains and Inoculum Preparation Select relevant clinical isolates, including β-lactamase-producing strains. Prepare a standardized inoculum suspension equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/ml in the test system [3].
2. Checkerboard Broth Microdilution Prepare a two-dimensional checkerboard of serial dilutions in a broth medium (e.g., Mueller-Hinton Broth).
3. Data Analysis and FIC Index Calculation
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) Index is calculated to quantify synergy [1]:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Interpret the results as follows:
1. Introduction
Cefotaxime is a third-generation cephalosporin antibiotic commonly used to treat severe infections in critically ill patients, including children [1]. Upon administration, a significant portion (approximately 50-60%) is metabolized in the liver to desacetylcefotaxime, a pharmacologically active metabolite with reduced, though still relevant, antimicrobial activity [2] [1]. Therapeutic Drug Monitoring (TDM) is crucial in vulnerable populations like critically ill children, as critical illness can dramatically alter antibiotic pharmacokinetics, leading to ineffective drug exposure and potential treatment failure [2] [1].
The ethical and physiological challenges of drawing large, frequent blood samples from children have historically been a barrier to conducting rich pharmacokinetic studies. The development of capillary microsampling techniques, coupled with highly sensitive bioanalytical methods like UHPLC-MS/MS, now enables the collection of very small blood volumes (e.g., 2.8 µL of plasma) for accurate pharmacokinetic profiling, making such studies feasible and ethical [2] [3].
2. Experimental Workflow
The following diagram outlines the complete workflow for sample collection, preparation, and analysis.
3. Materials and Methods
3.1. Sample Preparation (Protein Precipitation)
3.2. UHPLC Conditions The chromatographic separation is critical for resolving the analyte from matrix interferences.
3.3. MS/MS Conditions Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.
The following tables summarize the key parameters for the quantitative analysis of cefotaxime and its metabolite, this compound.
Table 1: MS/MS Parameters and Analytical Performance
| Parameter | Cefotaxime | This compound |
|---|---|---|
| Calibration Range | 0.5 - 500 mg/L [2] | 0.2 - 10 mg/L [2] |
| Precision (RSD) | Within ± 7.3% [2] | Within ± 9.5% [2] |
| Accuracy | Within ± 5% [2] | Within ± 3.5% [2] |
| Internal Standard | Deuterated cefotaxime (Cefotaxime-d) [2] | Deuterated cefotaxime (Cefotaxime-d) [2] |
Table 2: Clinical Pharmacokinetic Application & Dosing Context
| Aspect | Details |
|---|---|
| Pharmacokinetic/Pharmacodynamic (PK/PD) Target | 100% ƒT>MIC (Time above Minimum Inhibitory Concentration) for critically ill patients [1]. |
| Relevant MIC Breakpoint | 1 mg/L for susceptible pathogens [1]. |
| Dosing Challenge | Standard dosing (50 mg/kg q6h) may be insufficient to achieve PK/PD targets in all critically ill children, especially those with normal renal function and lower body weight [1]. |
| Proposed Dosing Strategy | Use of extended or continuous infusion regimens is recommended to optimize target attainment [1]. |
This validated UHPLC-MS/MS method is specifically designed for capillary microsampling, requiring only 2.8 µL of plasma, which is ethically and practically suitable for pharmacokinetic studies in critically ill children [2]. The method has been successfully applied to quantify cefotaxime and this compound in samples collected from critically ill pediatric patients, demonstrating its real-world utility [2] [1].
An external validation confirmed that drug concentrations measured from capillary microsamples (finger or heel prick) strongly correlate with those from conventional venous or arterial sampling, establishing skin-prick sampling as a viable method for data-rich pharmacokinetic studies [1]. The findings from such studies highlight that standard intermittent dosing often fails to achieve optimal drug exposure in critically ill children, supporting the need for personalized dosing strategies like extended or continuous infusions to improve patient outcomes [1].
Capillary microsampling (CMS) is increasingly recognized as a refined technique for serial blood sampling in pharmacokinetic (PK) studies. Its minimal volume requirements (typically 10-20 µL) make it particularly advantageous for vulnerable populations, such as critically ill pediatric patients, and for studies involving mouse models. This application note provides a detailed protocol for implementing CMS in a PK study of cefotaxime (CTX) and its pharmacologically active metabolite, desacetylcefotaxime (dCTX), based on a validated clinical study [1]. The methodology is also broadly applicable to other small molecules.
The following diagram illustrates the end-to-end workflow for sample collection, processing, and analysis in a CMS-based PK study.
2.1.1 Patient Population and Inclusion Criteria. The referenced study recruited critically ill pediatric patients aged between one month and 12 years who were receiving intravenous cefotaxime as part of their standard care. Patients receiving extracorporeal membrane oxygenation or renal replacement therapy were excluded [1].
2.1.2 Dosing and Sampling Schedule. Cefotaxime was administered intravenously at a dose of 50 mg/kg every 6 hours. Paired blood samples (conventional and capillary microsamples) were collected simultaneously at five pre-defined time points: pre-dose (0 h), and at 0.5 h, 2 h, 4 h, and 6 h after the end of the infusion [1].
2.1.3 Capillary Microsampling Procedure.
The core of this protocol is a robust bioanalytical method for quantifying drug concentrations.
Concentrations of CTX and dCTX in plasma were determined using a validated ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) method [1] [2]. The method was validated in accordance with guidelines from the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) [1].
Table 1: UHPLC-MS/MS Method Validation Parameters for Cefotaxime and this compound
| Parameter | Cefotaxime | This compound | Acceptance Criteria |
|---|---|---|---|
| Linear Range | 0.5 – 500 mg/L | 0.2 – 10 mg/L | - |
| Intra-assay Accuracy/Precision | Within ±15% | Within ±15% | EMA/FDA Guidelines [1] |
| Inter-assay Accuracy/Precision | Within ±15% | Within ±15% | EMA/FDA Guidelines [1] |
3.2.1 Model Development. A population pharmacokinetic model was developed using Pmetrics software within the R environment. The structural model that best described the PK of both CTX and dCTX was a one-compartment model with first-order elimination [1].
3.2.2 Model Parameters. The final model provided estimates for key PK parameters [1]:
3.2.3 Dosing Simulations. Monte Carlo simulations were performed to evaluate the probability of achieving the PK/PD target of 100% ƒT>MIC (time that the free drug concentration remains above the minimum inhibitory concentration) for various body weights and renal function levels [1].
Table 2: Summary of Key Population Pharmacokinetic Parameters
| Parameter | Mean Estimate | Description |
|---|---|---|
| CTX Clearance (L/h) | 12.8 | Rate of cefotaxime elimination from the body |
| CTX Volume of Distribution (L) | 39.4 | Apparent space in the body available to contain the drug |
| dCTX Clearance (L/h) | 10.5 | Rate of this compound elimination |
| Key Covariate | eGFR (Schwartz equation) | Estimated glomerular filtration rate significantly impacted clearance [1] |
The successful application of this protocol yields critical data for optimizing drug therapy.
An external validation demonstrated a strong correlation between cefotaxime concentrations measured in capillary microsamples and those obtained from conventional venous or arterial sampling. This confirms that CMS can facilitate data-rich pharmacokinetic studies without compromising data quality [1].
The study concluded that standard cefotaxime dosing (50 mg/kg every 6 hours) was often insufficient for critically ill pediatric patients. The simulations supported the use of extended or continuous infusions to achieve PK/PD targets necessary for effective bacterial killing, especially in patients with normal or augmented renal function or in those with severe/deep-seated infections requiring a target of 100% ƒT>4xMIC [1]. The logical flow from data to dosing recommendation is outlined below.
This application note outlines a robust and ethically favorable protocol for conducting pharmacokinetic studies of cefotaxime and this compound using capillary microsampling. The methodology is particularly suited for critical care and pediatric settings, minimizing patient burden while generating high-quality data. The subsequent population PK analysis and Monte Carlo simulations provide a powerful tool for generating evidence-based, optimized dosing regimens that maximize therapeutic efficacy and improve patient outcomes.
Cefotaxime and its active metabolite desacetylcefotaxime represent a therapeutically important antibiotic combination for treating serious bacterial infections in critically ill patients. Cefotaxime undergoes partial hepatic metabolism (approximately 24%) to this compound, while approximately 60% is excreted unchanged in urine, making both compounds highly dependent on renal function for elimination. The pharmacokinetic interplay between parent drug and metabolite creates complex exposure relationships that become particularly important in patients with impaired renal function. Recent evidence demonstrates that standard dosing regimens fail to achieve target concentrations in approximately 46% of critically ill patients, highlighting the urgent need for optimized dosing strategies based on renal function and therapeutic drug monitoring (TDM).
The elimination characteristics of both compounds shift substantially in renal impairment. While cefotaxime half-life extends moderately from approximately 0.79 hours in normal renal function to 2.54 hours in severe renal impairment, this compound exhibits more pronounced accumulation with half-life increasing from 0.70 hours to 14.23 hours in severe renal impairment [1]. This differential accumulation pattern necessitates careful dosage adjustment to prevent potential toxicity while maintaining therapeutic efficacy. Emerging evidence suggests that the type of renal disease may further influence drug clearance patterns, with intrinsic renal disease potentially preserving tubular secretion mechanisms better than extrinsic renal disease despite similar reductions in glomerular filtration rate (GFR) [2].
The pharmacokinetics of both cefotaxime and this compound exhibit strong dependence on renal function, with systematic changes in exposure parameters across the spectrum of glomerular filtration rates. Augmented renal clearance (ARC), defined as GFR >130 mL/min/1.73 m², presents a particular challenge for achieving therapeutic concentrations, with studies demonstrating that 45% of patients with GFR >90 mL/min/1.73 m² show subtherapeutic cefotaxime concentrations [3] [4].
Table 1: Pharmacokinetic Parameters of Cefotaxime and this compound in Renal Impairment
| Renal Function Group | Creatinine Clearance (mL/min) | Cefotaxime Half-life (h) | This compound Half-life (h) | Typical Cefotaxime Concentration (mg/L) | Dosing Adjustment Recommendation |
|---|---|---|---|---|---|
| Normal function | >90 | 0.79 | 0.70 | 22±16 (median) | Increase to 8-12 g/day |
| Mild impairment | 30-89 | 1.09 | 3.95 | 32 (median in 60-90 mL/min group) | Standard dosing (6 g/day) |
| Moderate impairment | 16-29 | 1.55 | 5.65 | ~40 (estimated) | Reduce to 4-6 g/day |
| Severe impairment | 4-15 | 2.54 | 14.23 | 64±17 (median) | Reduce to 2-4.5 g/day |
| End-stage renal disease | <6 (on hemodialysis) | 1.63 | 23.15 | Not reported | 0.5 g twice daily [5] |
The concentration-to-dose (C/D) ratio, which normalizes exposure to account for varying administered doses, demonstrates a clear inverse relationship with renal function. Patients with GFR <30 mL/min/1.73 m² exhibit median C/D ratios of approximately 13, compared to ratios of 3 in patients with GFR >90 mL/min/1.73 m² [4]. This quantitative relationship provides a foundation for predictive dose individualization based on measured or estimated renal function.
Dosing individualization according to renal function significantly improves target attainment rates. Based on pharmacokinetic studies and clinical observations, the following dosing strategy is recommended:
Augmented Renal Clearance (GFR >130 mL/min/1.73 m²): Higher doses of 8-12 g/day are typically required to overcome enhanced renal elimination and achieve target concentrations of 25-60 mg/L [3] [4]. Continuous infusion may be particularly beneficial in this population to maintain constant therapeutic concentrations.
Normal to Mildly Impaired Renal Function (GFR 30-90 mL/min/1.73 m²): Standard dosing regimens of 6 g/day generally achieve target concentrations in most patients, with approximately 68% of patients in this range attaining therapeutic levels [4].
Severely Impaired Renal Function (GFR <30 mL/min/1.73 m²): Significant dose reductions to 2-4.5 g/day are necessary to prevent accumulation and potential toxicity. In end-stage renal disease (GFR <6 mL/min), a regimen of 0.5 g twice daily has been proposed [5].
Table 2: Recommended Dosing Adjustments Based on Renal Function
| GFR Category | GFR Range (mL/min/1.73 m²) | Recommended Total Daily Dose | Dosing Interval | Target Attainment Rate | Additional Considerations |
|---|---|---|---|---|---|
| Augmented clearance | >130 | 8-12 g | Every 4-6 hours or continuous infusion | ~25% with standard dosing | Therapeutic drug monitoring essential |
| Normal | 90-130 | 6-8 g | Every 6-8 hours | ~55% | Consider higher doses for severe infections |
| Mild impairment | 60-89 | 6 g | Every 8 hours | ~68% | Standard regimen typically adequate |
| Moderate impairment | 30-59 | 4-6 g | Every 8-12 hours | ~68% | Monitor for adequacy and toxicity |
| Severe impairment | 15-29 | 2-4.5 g | Every 12 hours | ~37.5% with adjustment | High risk of overdose without adjustment |
| Kidney failure | <15 (not on dialysis) | 0.5-2 g | Every 12-24 hours | Not reported | Pre-dialysis administration recommended |
Therapeutic drug monitoring (TDM) provides the most precise method for optimizing cefotaxime and this compound exposure in renally impaired patients. The following protocol details a standardized approach for sample collection, processing, and analysis:
Blood Collection Timing: For continuous infusion regimens, collect samples at steady-state (typically 24-48 hours after initiation). For intermittent dosing, collect peak samples (30 minutes after end of infusion) and trough samples (immediately before next dose) to characterize peak concentration and trough concentration [3] [4].
Sample Collection Tubes: Use serum separator tubes or lithium heparin tubes. Avoid EDTA tubes as they may interfere with some analytical methods. Invert tubes gently 8-10 times immediately after collection.
Processing Conditions: Allow blood to clot at room temperature for 15-30 minutes. Centrifuge at 1300-2000 × g for 10 minutes at 4°C. Aliquot supernatant into polypropylene tubes and store at -80°C until analysis.
Stability Considerations: Cefotaxime and this compound are relatively unstable in biological matrices. Analyze samples within 24 hours if stored at 4°C or within 3 months if stored at -80°C. Avoid multiple freeze-thaw cycles (maximum 2 cycles recommended).
High-performance liquid chromatography with ultraviolet detection (HPLC-UV) provides a robust, sensitive, and specific method for simultaneous quantification of cefotaxime and this compound in patient serum samples.
Chromatographic Conditions:
Sample Preparation: Protein precipitation with acetonitrile (2:1 v/v acetonitrile to serum). Vortex mix for 30 seconds, centrifuge at 10,000 × g for 5 minutes, and inject supernatant directly.
Calibration Standards: Prepare in drug-free human serum at concentrations of 0.5, 1, 5, 10, 25, 50, and 100 mg/L for both analytes. Quality control samples at 2, 20, and 80 mg/L should be included in each run.
Method Performance: The assay is linear from 0.5-100 mg/L for both compounds with correlation coefficients >0.999. Intra-day and inter-day precision should be <10% relative standard deviation, and accuracy should be within 90-110% of nominal concentrations [2].
Comprehensive pharmacokinetic studies in renally impaired patients require careful design to capture the unique disposition characteristics of both cefotaxime and its metabolite. The following protocol outlines a standardized approach:
Patient Stratification: Recruit patients stratified by renal function according to CKD-EPI estimated GFR: normal renal function (GFR >90 mL/min/1.73 m²), mild impairment (GFR 60-89 mL/min/1.73 m²), moderate impairment (GFR 30-59 mL/min/1.73 m²), severe impairment (GFR 15-29 mL/min/1.73 m²), and kidney failure (GFR <15 mL/min/1.73 m²) [6]. Include patients with augmented renal clearance (GFR >130 mL/min/1.73 m²) as a separate group.
Dosing and Sampling: Administer a single intravenous dose of 1 g cefotaxime over 30 minutes. Collect serial blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose. For patients with severe impairment or kidney failure, extend sampling to 48 hours. Collect urine over intervals of 0-2, 2-4, 4-8, 8-12, and 12-24 hours for measurement of renal clearance.
Data Collection: Document patient demographics, serum creatinine, albumin, urine output, and clinical condition. For obese patients (BMI >30 kg/m²), record actual body weight, ideal body weight, and adjusted body weight for alternative size descriptors [3].
The following diagram illustrates the experimental workflow for the pharmacokinetic study of cefotaxime and this compound in renal impairment:
Pharmacokinetic analysis requires specialized software and statistical approaches to characterize the complex disposition of cefotaxime and this compound in renal impairment:
Noncompartmental Analysis: Calculate fundamental parameters including maximum concentration (C~max~), time to maximum concentration (T~max~), area under the concentration-time curve (AUC~0-t~ and AUC~0-∞~), terminal half-life (t~1/2~), total clearance (CL), renal clearance (CL~R~), and volume of distribution (V~d~).
Compartmental Modeling: Develop population pharmacokinetic models using nonlinear mixed-effects modeling (NONMEM, Monolix, or similar software). Test various structural models including one- and two-compartment models for both cefotaxime and this compound, with conversion between compartments representing metabolism.
Covariate Analysis: Systematically evaluate the influence of demographic and clinical factors on pharmacokinetic parameters, including GFR, body size descriptors, age, serum albumin, and concomitant medications. Implement a stepwise covariate model building approach with forward inclusion (p<0.05) and backward elimination (p<0.01).
Model Evaluation: Validate final models using diagnostic plots, visual predictive checks, and bootstrap analysis. Evaluate model performance for its intended use in dose individualization.
Implementation of renal adjustment in clinical practice requires simple, actionable guidance. The following nomogram provides specific dosing recommendations based on GFR categories:
Augmented Renal Clearance (GFR >130 mL/min/1.73 m²): Administer 2 g every 4 hours (12 g/day) as continuous infusion or intermittent dosing. Consider continuous infusion to maximize time above MIC. Assess response with TDM within 24-48 hours, targeting steady-state concentrations of 25-60 mg/L [3] [4].
Normal Renal Function (GFR 90-130 mL/min/1.73 m²): Administer 2 g every 6 hours (8 g/day) for serious infections. For life-threatening infections, use 2 g every 4 hours (12 g/day). Initial TDM is recommended, particularly in critically ill patients.
Mild Impairment (GFR 60-89 mL/min/1.73 m²): Standard regimen of 2 g every 8 hours (6 g/day) is typically adequate. Monitor clinical response and consider TDM if no improvement within 48-72 hours.
Moderate Impairment (GFR 30-59 mL/min/1.73 m²): Reduce dose to 1-2 g every 8 hours (3-6 g/day). For patients with GFR approaching 30 mL/min/1.73 m², consider 1 g every 8 hours (3 g/day).
Severe Impairment (GFR 15-29 mL/min/1.73 m²): Administer 1 g every 12 hours (2 g/day) or 0.5 g every 8 hours (1.5 g/day). TDM is strongly recommended to avoid accumulation.
Kidney Failure (GFR <15 mL/min/1.73 m²): Administer 0.5 g every 12 hours (1 g/day) or 1 g every 24 hours. For patients on hemodialysis, administer dose after dialysis sessions [5].
The following decision algorithm provides a visual guide for clinical implementation of cefotaxime dosing in patients with renal impairment:
Obese patients represent an important special population that requires additional consideration. Recent evidence indicates that obesity does not significantly impact cefotaxime concentrations when normalized by dose, with similar concentration-to-dose ratios observed in obese and non-obese patients (median 31.5 mg/L vs. 34.0 mg/L at similar doses) [3] [4]. However, the use of actual body weight versus adjusted body weight for GFR estimation may require consideration, particularly in morbidly obese patients.
Critically ill patients present unique challenges due to rapidly changing renal function and the presence of augmented renal clearance in 30-40% of this population [3]. Frequent monitoring of renal function and drug concentrations is essential, with dose adjustments made in response to changing clinical status. In patients with both renal and hepatic dysfunction, further dose reduction may be necessary due to impaired metabolism of cefotaxime to this compound [5].
Optimizing cefotaxime and this compound dosing in renal impairment requires a systematic approach incorporating GFR assessment, appropriate dose adjustment, and therapeutic drug monitoring. The provided protocols and application notes offer researchers and clinicians evidence-based strategies to improve target attainment rates from approximately 54% with standard dosing to potentially >80% with optimized, individualized regimens. Future prospective validation studies are warranted to confirm the efficacy of these approaches in improving clinical outcomes in renally impaired patients with serious infections.
Dosing Regimen for Cefotaxime Should Be Adapted to the Stage of Renal Dysfunction in Critically Ill Adult Patients—A Retrospective Study. Antibiotics 2024, 13(4), 313. [3] [4]
Cefotaxime and desacetyl cefotaxime kinetics in renal impairment. Clin Pharmacol Ther. 1985 Jul;38(1):31-6. [1]
The relation between type of renal disease and renal drug clearance in children. Eur J Clin Pharmacol 44, 195–197 (1993). [2]
Drug Dosing Adjustments in Patients with Chronic Kidney Disease. Am Fam Physician. 2007;75(10):1487-1496. [6]
Pharmacology of cefotaxime and its desacetyl metabolite in renal and hepatic disease. Antimicrob Agents Chemother. 1981 Apr;19(4):526-31. [5]
Cefotaxime Dosage Guide. Drugs.com. [7]
Cefotaxime, a third-generation cephalosporin antibiotic, is extensively used for managing severe infections including sepsis, meningitis, and hospital-acquired pneumonia in critically ill patients. Approximately 50%-60% of a cefotaxime dose is metabolized in the liver to desacetylcefotaxime, which possesses antimicrobial activity estimated at 10-30% of the parent compound against most Enterobacterales. The combination of cefotaxime and its primary metabolite exhibits synergistic antibacterial effects, particularly relevant for pathogens with elevated MICs. Therapeutic Drug Monitoring (TDM) of both compounds is increasingly recognized as essential in critically ill populations where physiological alterations can significantly impact drug exposure, potentially leading to treatment failure or emergence of antibiotic resistance.
The pharmacokinetic/pharmacodynamic (PK/PD) index most closely associated with clinical efficacy for cefotaxime is the percentage of time that free drug concentrations exceed the pathogen's minimum inhibitory concentration (%fT>MIC). For critically ill patients, especially those with severe or deep-seated infections, more aggressive targets of 100% fT>4xMIC are often recommended to maximize bacterial eradication. Renal function, measured by estimated glomerular filtration rate (eGFR), represents the primary determinant of cefotaxime and this compound clearance, with a demonstrated negative correlation of -0.69 between eGFR and cefotaxime plasma levels. This relationship underscores the necessity for individualized dosing regimens and therapeutic monitoring in populations with fluctuating renal function.
A robust and accessible high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method has been validated for simultaneous quantification of cefotaxime and this compound in human plasma. The methodology employs a Luna Phenomenex C18 column (250 × 4.6 mm, 5 μm) with an isocratic mobile phase consisting of 0.02 M phosphate buffer (pH 3.0), acetonitrile, and methanol (80:12:8 v/v) at a flow rate of 1.0 mL/min. Detection is performed at 280 nm, accommodating the UV absorption properties of both analytes. Sample preparation involves protein precipitation using 100 μL of 10% acetic acid and 500 μL of acetonitrile, followed by double extraction, combination of supernatants, evaporation to dryness, and reconstitution in 500 μL of mobile phase [1].
This HPLC-UV assay demonstrates excellent analytical performance across clinically relevant concentration ranges. For cefotaxime, the method is linear from 0.2-10 μg/mL with a correlation coefficient (r²) of 0.9986, while this compound shows linearity from 0.2-5 μg/mL (r² = 0.9981). Accuracy profiles reveal average percent recovery of 89.13%-112.81% for cefotaxime and 94.33%-107.98% for this compound, with all intra-assay and inter-assay precision values within acceptable limits (<15% RSD). The lower limit of quantification (LLOQ) of 0.2 μg/mL for both compounds ensures adequate sensitivity for therapeutic monitoring, particularly in cases requiring dose minimization or assessing trough concentrations [1].
For pediatric populations and situations requiring minimal blood volumes, a highly sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated. This technique utilizes a Kinetex C8 column (100 × 2.1 mm) with a gradient elution employing acetonitrile and ammonium acetate mobile phases. Detection is performed via electrospray ionization in positive mode with multiple reaction monitoring (MRM). The exceptional sensitivity of this assay enables precise quantification from merely 2.8 μL of plasma, making it ideally suited for capillary microsampling approaches in critically ill children with limited blood volume [2].
The UHPLC-MS/MS method demonstrates outstanding precision and accuracy across broad concentration ranges. For cefotaxime, precision remains within ±7.3% with accuracy within ±5% over a concentration range of 0.5-500 mg/L. For this compound, precision is within ±9.5% with accuracy within ±3.5% across 0.2-10 mg/L. This method has been successfully applied to clinical pharmacokinetic studies involving 20 capillary microsamples collected at five time points within a single dosing interval from five critically ill children, establishing its utility for data-rich PK studies in vulnerable populations [2] [3].
Table 1: Comparison of Analytical Methods for this compound and Cefotaxime Quantification
| Parameter | HPLC-UV Method [1] | UHPLC-MS/MS Method [2] |
|---|---|---|
| Sample Volume | 500 μL plasma | 2.8 μL plasma |
| Linearity Range (Cefotaxime) | 0.2-10 μg/mL | 0.5-500 mg/L |
| Linearity Range (this compound) | 0.2-5 μg/mL | 0.2-10 mg/L |
| Accuracy | 89.13%-112.81% (Cefotaxime) 94.33%-107.98% (this compound) | Within ±5% (Cefotaxime) Within ±3.5% (this compound) | | Precision | <15% RSD | Within ±7.3% (Cefotaxime) Within ±9.5% (this compound) | | Key Applications | Routine TDM in clinical laboratories | Pediatric populations, microsampling studies, research settings |
Solid-phase extraction (SPE) techniques provide superior sample clean-up for cefotaxime and this compound quantification in complex biological matrices like cerebrospinal fluid (CSF). A validated SPE approach utilizing C18 cartridges with elution using methanol-phosphate buffer (pH 7.0, 1:1 v/v) demonstrates excellent recovery and minimal matrix effects for both analytes. This method achieves baseline separation with retention times of 3.3 minutes for this compound and 13.8 minutes for cefotaxime, effectively resolving both compounds from endogenous matrix components [4].
Stability considerations are paramount for accurate quantification of cefotaxime and this compound. Both compounds demonstrate sensitivity to pH and temperature variations, necessitating careful sample handling immediately after collection. Plasma separation should occur within 30 minutes of blood draw, with subsequent storage at -80°C until analysis. Freeze-thaw stability evaluations should be conducted, with most validated methods demonstrating stability through three freeze-thaw cycles when properly processed and stored [4] [1].
Population pharmacokinetic modeling has revealed critical insights into the disposition of cefotaxime and this compound across diverse patient populations. In critically ill children, a one-compartment model with first-order elimination adequately describes cefotaxime pharmacokinetics, with median clearance values of 0.97 L/h (range: 0.3-7.1 L/h) and volume of distribution of 0.3 L/kg. For this compound, median clearance is substantially higher at 3.2 L/h (range: 0.6-16.3 L/h), reflecting its different elimination pathways. Both body weight and postnatal age emerge as statistically significant covariates, necessitating body-size adjusted dosing regimens in pediatric populations [5].
In elderly patients (66-93 years), cefotaxime pharmacokinetics follows a two-compartment model with production of this compound from the central compartment. Cefotaxime clearance (mean 5.5 L/h) is significantly influenced by body weight, serum protein concentration, serum creatinine, and age. Notably, this compound elimination decreases independently with advancing age beyond 60 years, reflecting age-related reductions in renal metabolic capacity even without overt renal impairment. The mean terminal half-lives are 1.7 hours for cefotaxime and 2.6 hours for this compound in this population, supporting extended dosing intervals in elderly patients [6].
Monte Carlo simulations based on population PK models have been instrumental in evaluating optimized dosing strategies for cefotaxime in critically ill patients. Standard intermittent dosing regimens (50 mg/kg q6h) frequently fail to achieve aggressive PK/PD targets (100% fT>MIC) in critically ill children, particularly those with preserved renal function. For the same total daily dose, continuous infusion demonstrates superior probability of target attainment (100%) across all age and weight groups compared to intermittent administration. This administration approach ensures sustained antibiotic concentrations above the MIC throughout the dosing interval, maximizing bactericidal activity [5].
In adult ICU populations, infusion strategy comparisons reveal significant differences in target attainment against pathogens with elevated MICs. For worst-case scenario pathogens (MIC = 4 mg/L for cefotaxime), target attainment remains suboptimal regardless of administration method—31% with short infusion (15-30 minutes), 44% with extended infusion (3 hours), and 50% with continuous infusion. These findings highlight the potential need for dose escalation beyond standard 6 g/day regimens when confronting less susceptible pathogens, particularly in patients with augmented renal clearance [7].
Table 2: Population Pharmacokinetic Parameters of Cefotaxime and this compound
| Population | Cefotaxime CL (L/h) | Cefotaxime Vd (L) | This compound CL (L/h) | Key Covariates | Reference |
|---|---|---|---|---|---|
| Critically Ill Children | 12.8 (Median) | 39.4 (Median) | 10.5 (Median) | Body weight, Postnatal age | [3] |
| Critically Ill Children | 0.97 (Median; range: 0.3-7.1) | 0.3 L/kg (Median; range: 0.2-0.41 L/kg) | 3.2 (Median; range: 0.6-16.3) | Body weight, Postnatal age | [5] |
| Elderly Patients | 5.5 (Mean) | Not specified | Not specified | Body weight, Serum protein, Serum creatinine, Age | [6] |
| Adult ICU Patients | Highly variable (eGFR-dependent) | Highly variable | Not specified | eGFR (primary determinant) | [8] |
Therapeutic Drug Monitoring for cefotaxime and this compound follows a systematic approach beginning with appropriate sample collection timing based on the administration method. For continuous infusion regimens, a single steady-state concentration measurement is typically sufficient, with target concentrations maintained above 4xMIC for the suspected pathogen throughout treatment. For intermittent dosing, both peak (30 minutes after infusion completion) and trough (immediately before next dose) samples provide the most comprehensive PK profile, enabling calculation of individual clearance and half-life values [8] [5].
The following workflow diagram illustrates the comprehensive TDM process for cefotaxime and this compound:
Diagram 1: Comprehensive TDM Workflow for Cefotaxime and this compound Monitoring
Concentration interpretation must consider the combined antibacterial activity of cefotaxime and this compound, applying a weighting factor based on the relative potency of the metabolite (typically 10-30% of the parent compound). For most Enterobacterales with MIC breakpoints of 1 mg/L, target steady-state concentrations of 4-8 mg/L for cefotaxime during continuous infusion provide adequate coverage. For more resistant pathogens or situations requiring aggressive targets (100% fT>4xMIC), concentrations of 16-32 mg/L may be necessary [8] [7].
Dose adjustment strategies should primarily account for renal function status. For patients with augmented renal clearance (eGFR >120 mL/min/1.73m²), dose escalation up to 8 g/day or continuous infusion administration may be necessary. Conversely, for patients with moderate to severe renal impairment (eGFR <60 mL/min/1.73m²), dose reduction by 25-50% is typically warranted to prevent accumulation and potential neurotoxicity. Therapeutic drug monitoring provides the most reliable approach to individualizing therapy, particularly in critically ill patients with rapidly changing renal function [8] [5].
Therapeutic Drug Monitoring of both cefotaxime and its active metabolite this compound represents a valuable strategy for optimizing antimicrobial therapy in critically ill patients. Validated analytical methods, including both accessible HPLC-UV and sensitive UHPLC-MS/MS approaches, enable precise quantification of both compounds even in volume-limited scenarios. Population pharmacokinetic studies have consistently demonstrated the significant impact of renal function, body size, and age on drug disposition, necessitating individualized dosing approaches. Implementation of continuous infusion regimens, guided by TDM, provides the most reliable method for achieving aggressive PK/PD targets in critically ill populations with variable pharmacokinetics. Further prospective studies are warranted to establish the correlation between TDM-guided dosing and clinical outcomes in specific patient populations.
Bacterial meningitis remains a neurological emergency requiring rapid initiation of bactericidal antibiotics at doses that achieve adequate cerebrospinal fluid (CSF) concentrations. Cefotaxime, a third-generation cephalosporin, is widely used for the treatment of bacterial meningitis due to its broad spectrum of activity against common meningeal pathogens. The pharmacological profile of cefotaxime is unique among cephalosporins due to its hepatic metabolism to desacetylcefotaxime, an active metabolite that contributes to the antibacterial activity against susceptible organisms. Understanding the CSF penetration of both cefotaxime and this compound is essential for optimizing therapeutic outcomes in meningitis, as the infected meninges create a dynamic physiological environment that influences antibiotic distribution.
The blood-brain and blood-CSF barriers represent formidable obstacles to antibiotic penetration into the CNS compartment. Under normal physiological conditions, these barriers restrict the passage of many antimicrobial agents through a combination of tight junctions, active efflux transporters, and enzymatic activity. However, during meningeal inflammation, the integrity of these barriers is compromised, potentially enhancing antibiotic penetration. Factors influencing antibiotic distribution into CSF include molecular size, lipophilicity, protein binding, and affinity for active transport systems [1]. This compound, despite being more hydrophilic and having approximately eight-fold weaker antibacterial activity compared to the parent compound, achieves significant CSF concentrations that contribute to the overall therapeutic efficacy, particularly in the later stages of treatment when inflammation subsides and barrier integrity is restored [2] [3].
The pharmacokinetics of cefotaxime and this compound were evaluated in 13 infants and children with meningitis after the sixth dose of a multiple-dose intermittent intravenous infusion regimen (50 mg/kg every 6 hours). The disposition of both compounds followed a one-compartment, open model with the following parameters [4] [5]:
Table 1: CSF and Serum Pharmacokinetic Parameters in Pediatric Meningitis Patients
| Parameter | Cefotaxime | This compound |
|---|---|---|
| Mean serum concentration at 0.25 h post-infusion (μg/mL) | 121.2 | 21.6 (at 1.5 h) |
| Mean CSF concentration at 1 h post-infusion (μg/mL) | 6.2 | 5.6 |
| CSF/Serum Penetration Ratio (%) | 10.1% (range: 0-20%) | 28.8% (range: 0-103%) |
| Elimination Half-life (hours) | 0.8 | 2.1 |
| Volume of Distribution (L/kg) | 0.361 | Not reported |
| Total Body Clearance (L/h/kg) | 0.289 | Not reported |
| Renal Clearance (L/h/kg) | 0.174 | Not reported |
| Urinary Excretion of Unchanged Drug (6-h post-infusion) | 61% | Not reported |
The prolonged half-life of this compound (2.1 hours) compared to the parent compound (0.8 hours) explains its higher CSF penetration percentage and supports the synergistic antibacterial activity observed when both compounds are present. For children with normal renal function, a 50-mg/kg dose of cefotaxime administered every 6 hours provides adequate bactericidal concentrations in both serum and CSF for the majority of meningitis patients [4].
A multicenter retrospective study involving adult patients with pneumococcal meningitis provided additional insights into cefotaxime penetration across the blood-CSF barrier in mature individuals. The study analyzed 44 CSF samples from 31 patients with a median age of 61 years, most of whom received concurrent dexamethasone therapy [6].
Table 2: CSF Pharmacokinetic Parameters in Adult Pneumococcal Meningitis
| Parameter | Value |
|---|---|
| Median Cefotaxime Daily Dosage | 15 g (IQR: 12-19 g) |
| Dosage by Weight (mg/kg/day) | 200 mg/kg (IQR: 150-280) |
| Time of CSF Sampling (days after initiation) | ~5 days |
| Median CSF Cefotaxime Concentration (mg/L) | 10.3 (IQR: 4.8-19.3) |
| Range of CSF Concentrations (mg/L) | 1.2 - 43.4 |
| Median MIC for Streptococcus pneumoniae (mg/L) | 0.25 (range: 0.008-1) |
| Median CSF/MIC Ratio | 38 (IQR: 12-146) |
| Proportion of CSF concentrations >10×MIC | 81% |
| In-hospital Mortality Rate | 29% |
This study demonstrated that high-dose cefotaxime (200 mg/kg/day) in adult meningitis patients achieved elevated CSF concentrations with satisfactory pharmacokinetic/pharmacodynamic parameters and a tolerable safety profile. The median CSF concentration of 10.3 mg/L significantly exceeded the typical MIC values for Streptococcus pneumoniae, providing reassuring pharmacological data supporting the use of high-dose cefotaxime monotherapy for susceptible strains [6].
Objective: To determine the concentration of cefotaxime and its metabolite desacetylcefofaxime in the cerebrospinal fluid of patients with bacterial meningitis.
Materials and Reagents:
Sample Collection Procedure:
Analytical Method - HPLC Analysis:
Chromatographic Conditions:
Sample Preparation:
Calibration Standards:
Validation Parameters:
Data Analysis:
Objective: To determine the pharmacokinetic parameters of cefotaxime and this compound in serum and CSF of meningitis patients.
Study Design:
Sample Collection Scheme:
Pharmacokinetic Analysis:
Noncompartmental Analysis:
Compartmental Modeling:
CSF Penetration Assessment:
Statistical Analysis:
The penetration of cefotaxime and this compound into the CSF forms the pharmacological basis for dosing recommendations across different patient populations. The dosing strategy must account for developmental changes in drug metabolism and excretion, particularly in neonatal and pediatric patients where maturation of hepatic and renal function significantly impacts drug disposition [2] [7].
Table 3: Recommended Cefotaxime Dosing for Meningitis Across Patient Populations
| Population | Dosage Regimen | Dosing Interval | Maximum Daily Dose |
|---|---|---|---|
| Neonates (0-1 week) | 50 mg/kg | Every 12 hours | 100 mg/kg |
| Neonates (1-4 weeks) | 50 mg/kg | Every 8 hours | 150 mg/kg |
| Infants & Children (<50 kg) | 50-75 mg/kg | Every 6-8 hours | 225-300 mg/kg (not to exceed 12 g) |
| Adults (Life-threatening infections) | 2 g | Every 4 hours | 12 g |
| Adults (High-dose meningitis regimen) | 3-4 g | Every 8 hours | 9-12 g |
For neonatal meningitis, the recommended dose is 225-300 mg/kg/day to achieve adequate CSF concentrations, with adjustments based on gestational and postnatal age due to developmental changes in drug clearance [7]. In adult patients with pneumococcal meningitis, high-dose regimens (200 mg/kg/day or approximately 15 g/day for a 75 kg adult) have been shown to achieve median CSF concentrations of 10.3 mg/L, which substantially exceeds the MIC90 values for Streptococcus pneumoniae [6].
The interindividual variability in CSF penetration (0-20% for cefotaxime and 0-103% for this compound) supports the potential benefit of therapeutic drug monitoring in select patient populations [4]. Several factors should be considered when interpreting CSF antibiotic concentrations:
Meningeal Inflammation Status: CSF penetration is typically enhanced during the acute phase of meningitis when inflammation is maximal. As inflammation resolves with effective treatment, CSF penetration may decrease, potentially necessitating dosage adjustments in prolonged therapy.
Dexamethasone Coadministration: The concurrent use of corticosteroids may reduce CSF penetration of antibiotics by restoring blood-brain barrier integrity. However, the adult study demonstrating adequate CSF concentrations included 27 of 31 patients receiving dexamethasone, suggesting that high-dose cefotaxime can overcome this potential limitation [6].
Renal Function: Although cefotaxime is primarily metabolized hepatically, both the parent drug and metabolites are excreted renally. Patients with severe renal impairment (creatinine clearance <30 mL/min) may require dosage adjustments as the half-life of both cefotaxime and this compound may be prolonged [2].
Pathogen Susceptibility: The therapeutic target should be maintaining CSF concentrations above the MIC of the infecting organism for at least 60-70% of the dosing interval. For less susceptible strains (MIC ≥0.5 mg/L), higher doses or more frequent administration may be necessary.
Synergistic Activity: The combination of cefotaxime and this compound has demonstrated synergistic activity against some bacterial strains, potentially enhancing bactericidal activity in the CSF compartment [2].
Diagram 1: Metabolic Pathway and CSF Penetration of Cefotaxime and this compound. This workflow illustrates the sequential metabolism of cefotaxime to this compound and their subsequent penetration into the cerebrospinal fluid compartment.
Diagram 2: Experimental Workflow for CSF Concentration Analysis. This diagram outlines the sequential steps from patient selection through sample analysis to pharmacokinetic modeling for determining cefotaxime and this compound concentrations in biological matrices.
The comprehensive analysis of cefotaxime and this compound penetration into cerebrospinal fluid demonstrates that both compounds achieve therapeutically relevant concentrations in patients with bacterial meningitis. The synergistic relationship between the parent drug and its active metabolite, coupled with the favorable pharmacokinetic profile of this compound including its longer half-life and higher percentage CSF penetration, contributes to the clinical efficacy of cefotaxime in the treatment of CNS infections. The provided experimental protocols offer standardized methodologies for quantifying CSF concentrations and calculating pharmacokinetic parameters that can be applied in both research and clinical settings.
These application notes underscore the importance of adequate dosing based on patient population and pathogen susceptibility. The high-dose cefotaxime regimen in adults (200 mg/kg/day or approximately 15 g/day) and weight-based dosing in pediatric patients (225-300 mg/kg/day) achieve CSF concentrations that exceed typical MIC values for common meningeal pathogens. Future research directions should focus on personalized dosing approaches based on therapeutic drug monitoring, particularly in critically ill patients with fluctuating organ function or those with infections caused by less susceptible organisms.
Cefotaxime (CTX), a third-generation cephalosporin, exerts time-dependent antibacterial activity. Its efficacy is best predicted by the duration that the free drug concentration exceeds the minimum inhibitory concentration (MIC) of the pathogen (fT > MIC). For critically ill patients, achieving a target of 100% fT > MIC is often recommended to ensure clinical success and prevent resistance [1].
A primary challenge in this population is pathophysiological changes that profoundly alter antibiotic pharmacokinetics, leading to highly variable drug exposure and an increased risk of subtherapeutic concentrations [2] [1]. Furthermore, cefotaxime is partially metabolized to desacetylcefotaxime (DACT), an active metabolite that exhibits synergistic activity with the parent drug against many Gram-negative organisms [3] [4]. Therefore, any PK/PD analysis for cefotaxime must consider the combined antimicrobial activity of CTX and DACT.
The following diagram illustrates the logical workflow for optimizing cefotaxime therapy in critically ill patients, from identifying the clinical problem to implementing a monitored solution.
Here are detailed methodologies for key experiments used to evaluate cefotaxime dosing regimens.
This protocol outlines the methodology for characterizing the population pharmacokinetics of CTX and DACT, as employed in the neonatal ECMO study [2].
This protocol describes a model-based approach to predict the success of different infusion strategies, as used in the Swedish ICU study [1].
fT > MIC).The following tables consolidate quantitative data from pivotal studies on cefotaxime pharmacokinetics and target attainment.
Table 1: Cefotaxime and this compound Pharmacokinetics in Special Populations
| Population | Parameter | Cefotaxime (CTX) | This compound (DACT) | Notes | Source |
|---|---|---|---|---|---|
| Neonates on ECMO | Clearance (CL) | 0.36 L/h (0.19-0.75) | 1.46 L/h (0.48-5.93) | Median (range) reported; DACT has a higher clearance. | [2] |
| Volume of Distribution (V) | 1.82 L (0.73-3.02) | 11.0 L (2.32-28.0) | Larger V for DACT suggests greater tissue penetration. | [2] | |
| Elimination Half-life (t₁/₂) | 3.5 h (1.6-6.8) | 5.4 h (0.8-14.0) | DACT has a longer half-life than the parent drug. | [2] | |
| Adults with Liver Disease | Half-life (t₁/₂) | 1.49 - 2.42 h | 7.1 - 13.4 h | Significant prolongation of DACT half-life in hepatic impairment. | [5] |
Table 2: Predicted Target Attainment (% of Patients) for Cefotaxime 2g q8h Against Different Pathogens This data is modeled from a cohort of 137 adult ICU patients and highlights the challenge of treating WCS pathogens [1].
| Infusion Strategy | Primary Pathogen (E. coli MIC=0.25 mg/L) | WCS Pathogen (S. aureus MIC=4 mg/L) | Notes |
|---|---|---|---|
| Short Infusion (SI, 15-30 min) | 94% | 31% | Standard dosing is inadequate for WCS pathogens. |
| Extended Infusion (EI, 3 h) | Data not specified | 44% | Modest improvement over SI for WCS. |
| Continuous Infusion (CI, 24 h) | Data not specified | 50% | Limited benefit over EI for cefotaxime in WCS. |
Dosing Strategy is Context-Dependent: The choice of infusion strategy should be guided by the clinical scenario and local epidemiology.
The Critical Role of TDM: Given the profound PK variability in critically ill patients and the inconsistent performance of even optimized infusions, TDM is the most robust tool for personalizing therapy.
fT > MIC [1].Consider the Metabolite: The synergistic activity of DACT means that PK/PD analyses considering only CTX may underestimate the antibiotic's full therapeutic potential. Future research should aim to establish a combined PK/PD index for CTX and DACT [3] [4].
Objective: This document provides detailed methodologies for the quantitative analysis of cefotaxime (CTX) and its active metabolite desacetylcefotaxime (DCTX) in biological matrices during continuous infusion regimens. The protocols support pharmacokinetic/pharmacodynamic (PK/PD) profiling and therapeutic drug monitoring (TDM) across diverse patient populations.
Background: Cefotaxime, a third-generation cephalosporin, undergoes hepatic metabolism to this compound, which possesses intrinsic antibacterial activity and can exhibit synergy with the parent compound [1] [2]. Continuous infusion of cefotaxime maintains stable serum concentrations above the minimum inhibitory concentration (MIC) for susceptible pathogens, optimizing its time-dependent killing activity [3]. This approach demonstrates particular clinical value in critically ill patients, including those undergoing liver transplantation and individuals with severe respiratory infections [3] [4].
Table 1: Serum Concentrations of Cefotaxime During Continuous Infusion in Adult Patients
| Patient Population | Dosing Regimen | Mean Serum CTX (mg/L) | Range (mg/L) | Lowest Recorded | Study |
|---|---|---|---|---|---|
| Liver Transplant (Intraop) | 1000 mg LD + 4000 mg/24h CI | 18.0 | 5.0 - NR* | 5.0 | [3] |
| Liver Transplant (Postop) | 1000 mg LD + 4000 mg/24h CI | 26.0 | 8.0 - NR* | 8.0 | [3] |
| COPD with RTI | Continuous Infusion | NR* | NR* | >4.0 (100% of dosing interval) | [4] |
*NR: Not Reported; LD: Loading Dose; CI: Continuous Infusion; Intraop: Intraoperative; Postop: Postoperative; RTI: Respiratory Tract Infection
Table 2: Serum Concentrations and Metabolite Ratios in Pediatric Patients
| Age Group | Dosing Regimen | Mean CTX (mg/L) | CTX Range (mg/L) | DCTX:CTX Ratio | Sample Size | |---------------|---------------------|---------------------|----------------------|---------------------|----------------| | <1 week | 100 mg/kg/day CI | Highly Variable | 0.6 - 182.6 | Decreasing significantly over days | 17 | [5] | | >1 week | 100 mg/kg/day CI | 24.9 (Day 1) | NR | Stable on consecutive days | 222 | [5] |
Table 3: Biliary and Metabolic Parameters of Cefotaxime
| Parameter | Value | Notes | Study |
|---|---|---|---|
| Biliary Excretion | 0.1% of administered dose | As unchanged drug; concentrations >4 mg/L maintained | [3] |
| DCTX:CTX AUC Ratio (Intraop) | 0.7-0.9 | Metabolism hampered during surgery | [3] |
| DCTX:CTX AUC Ratio (Postop) | 1.1-1.4 | Metabolic clearance impaired postoperatively | [3] |
| Urinary Excretion | 50-60% unchanged CTX, 15-20% as DCTX | Renal elimination primary route | [2] |
The following diagram illustrates the metabolic pathway of cefotaxime and the experimental workflow for monitoring its concentrations:
Liver Transplantation: Patients undergoing liver transplantation demonstrate deranged and variable cefotaxime pharmacokinetics characterized by an increased volume of distribution and decreased hepatic clearance. During the intraoperative period, metabolite ratios (DCTX:CTX AUC) range from 0.7-0.9, increasing to 1.1-1.4 postoperatively due to impaired metabolic clearance [3].
Neonates and Infants: Patients younger than one week show extensive variation in cefotaxime concentrations (0.6-182.6 mg/L) with significantly decreasing concentrations and DCTX:CTX ratios over consecutive days. Clearance increases significantly during the first days after birth, necessitating careful therapeutic drug monitoring [5].
Renal Impairment: While cefotaxime is primarily metabolized hepatically, renal dysfunction prolongs the half-life of both cefotaxime and this compound. Dose adjustment is recommended for patients with calculated glomerular filtration rates below 30 mL/min [2] [5].
Continuous infusion maintains target serum concentrations (≥4 mg/L) for 100% of the dosing interval compared to approximately 60% with intermittent bolus infusion [3]. This optimized time-dependent killing is particularly beneficial for pathogens with higher MICs or in clinical scenarios with variable pharmacokinetics.
These Application Notes and Protocols provide a standardized framework for monitoring cefotaxime and this compound concentrations during continuous infusion. The methodologies support optimal dosing individualization, particularly in critically ill patients with altered pharmacokinetics. Implementation of these protocols in research and clinical settings can enhance therapeutic efficacy while minimizing toxicity risks.
Desacetylcefotaxime is the primary active metabolite of the third-generation cephalosporin antibiotic cefotaxime, formed in vivo through hepatic deacetylation. Understanding the protein binding characteristics of this compound is crucial for predicting its antimicrobial activity, distribution, and elimination kinetics. Unlike cefotaxime, which demonstrates saturable binding to plasma proteins, this compound exhibits predominantly non-saturable binding behavior, significantly impacting its free fraction and consequently its pharmacological activity [1].
The clinical significance of protein binding determination stems from the fact that only the unbound drug fraction is capable of penetrating tissues and exerting antibacterial effects. Research has demonstrated that the protein binding characteristics of this compound differ substantially from its parent compound, with important implications for dosing regimens in various patient populations, particularly those with altered protein levels such as critically ill patients or those with hepatic or renal impairment [1] [2]. Additionally, studies have shown that unlike some other cephalosporins, the antimicrobial activity of this compound is not adversely affected by the presence of human serum, maintaining its bactericidal efficacy even in protein-rich environments [2].
The binding behavior of cefotaxime and its metabolite this compound to plasma proteins exhibits fundamental differences that influence their respective pharmacokinetic and pharmacodynamic profiles. Cefotaxime demonstrates concentration-dependent binding with observable saturation at therapeutic concentrations, while this compound maintains a relatively constant binding profile across clinically relevant concentration ranges [1].
Cefotaxime Binding: Exhibits saturable binding kinetics with an average association constant (K) of 3.87 × 10³ M⁻¹ and total protein binding site concentration (Pₜ) of 0.68 × 10⁻³ M. Saturation of plasma protein binding occurs at approximately 30 μg/mL, with the free fraction (Fp) averaging 0.48 (48%) [1].
This compound Binding: Demonstrates non-saturable binding with an association constant (K) of 13.90 M⁻¹, significantly lower than that of the parent compound. The free fraction in plasma is substantially higher, averaging 0.89 (89%) when formed as a metabolite in vivo and 0.73 (73%) when administered directly [1].
Table 1: Protein binding parameters of cefotaxime and this compound
| Parameter | Cefotaxime | This compound (as metabolite) | This compound (direct administration) |
|---|---|---|---|
| Association Constant (K) | 3.87 × 10³ M⁻¹ | 13.90 M⁻¹ | 8.58 M⁻¹ |
| Binding Site Concentration (Pₜ) | 0.68 × 10⁻³ M | Non-saturable | Non-saturable |
| Free Fraction (Fp) | 0.48 | 0.89 | 0.73 |
| Binding Saturation Concentration | ~30 μg/mL | Not observed | Not observed |
Table 2: Pharmacokinetic parameters following intravenous administration
| Parameter | Cefotaxime (100 mg/kg) | This compound (as metabolite) | This compound (50 mg/kg, total drug) | This compound (50 mg/kg, free drug) |
|---|---|---|---|---|
| AUC (mg·min/mL) | 8.2 | 7.2 | 19.4 | 13.9 |
| Elimination Half-life (min) | 17 | 53 | 36 | 36 |
| Volume of Distribution at Steady State (mL/kg) | 127 | - | 125 | 192 |
| Systemic Clearance (mL/min/kg) | 13.1 | - | 2.7 (total), 3.7 (free) | - |
The impact of serum on antimicrobial activity further distinguishes these compounds. While ceftriaxone demonstrates significantly elevated MICs in the presence of human serum (4- to 8-fold higher), the MICs of cefotaxime, this compound, and their combination are not adversely affected by human serum concentrations up to 50%. In fact, studies have noted a slight improvement in bactericidal activity under these conditions, suggesting potential synergism or reduced protein interference compared to other cephalosporins [2].
Equilibrium dialysis remains the gold standard technique for assessing protein binding of antimicrobial agents including this compound. This method separates protein-bound and free drug fractions through a semi-permeable membrane, allowing for accurate determination of binding parameters [1].
Membrane Preparation: Pre-soak dialysis membranes in distilled water for 30 minutes, then in buffer for an additional 30 minutes before assembly.
Sample Preparation: Spike plasma samples with this compound reference standard across concentration range of 1-100 μg/mL to cover therapeutic and supratherapeutic levels.
Dialysis Setup:
Equilibration Process:
Sample Collection:
Figure 1: Experimental workflow for equilibrium dialysis method to determine this compound protein binding
The chromatographic separation and quantification of this compound can be achieved using a validated HPLC-UV method adapted from simultaneous determination protocols for cefotaxime and fluoroquinolones [3].
Protein Precipitation:
Separation and Extraction:
Reconstitution:
The analytical method should be thoroughly validated according to regulatory guidelines with the following performance characteristics:
The free fraction (Fp) of this compound is calculated directly from equilibrium dialysis experiments using the following relationship:
Fp = C_buffer / C_plasma
Where:
For this compound, the free fraction typically ranges between 0.73-0.89 depending on whether it is administered directly or formed as a metabolite in vivo [1].
For drugs exhibiting saturable binding like cefotaxime, the relationship between bound and free drug concentrations can be described by the following equation:
C_bound = (P_t × K × C_free) / (1 + K × C_free)
Where:
However, for this compound, which demonstrates non-saturable binding across therapeutic concentrations, a simple linear relationship is typically observed:
C_bound = K × C_free
Where K represents the linear binding constant with reported values of 13.90 M⁻¹ for the metabolite formed in vivo and 8.58 M⁻¹ for directly administered this compound [1].
Figure 2: Data processing workflow for determining protein binding parameters from experimental results
The protein binding parameters obtained through these methods are essential components in the development of comprehensive pharmacokinetic models. Research has demonstrated that the disposition of cefotaxime and this compound can be effectively characterized using pharmacokinetic-protein binding models that incorporate the distinct binding characteristics of both compounds [1].
These models have revealed significant differences in the volume of distribution between total and free drug for this compound (125 mL/kg vs. 192 mL/kg, respectively), highlighting the importance of accounting for protein binding in distributional assessments. Similarly, clearance values differ between total and free drug measurements (2.7 mL/min/kg vs. 3.7 mL/min/kg), reflecting potential limitations in elimination mechanisms for protein-bound drug fractions [1].
The high free fraction of this compound (73%-89%) compared to its parent compound cefotaxime (48%) has significant clinical implications. The substantially larger unbound fraction likely contributes to the observed antimicrobial activity of this compound despite its lower intrinsic potency compared to cefotaxime [2].
Furthermore, the non-saturable binding characteristics of this compound suggest more predictable pharmacokinetics across a wide dosing range, as the free fraction remains relatively constant regardless of concentration. This contrasts with cefotaxime, which exhibits concentration-dependent protein binding that may lead to non-linear pharmacokinetics at higher doses when binding sites become saturated [1].
The preserved antibacterial activity of this compound in the presence of human serum, in contrast to other cephalosporins like ceftriaxone which show reduced activity under similar conditions, further supports its potential clinical utility in serious infections where high protein environments or variable serum protein concentrations might compromise the efficacy of alternative agents [2].
What is the core pharmacokinetic issue? Cefotaxime is partially metabolized in the liver to desacetylcefotaxime. Both the parent drug and its metabolite are primarily eliminated by the kidneys. In patients with renal impairment, the clearance of both compounds is reduced, but the half-life of this compound prolongs significantly more than that of cefotaxime, leading to its accumulation [1] [2] [3].
How does renal function quantitatively affect their half-lives? The table below summarizes the increase in elimination half-life for cefotaxime and this compound as renal function declines.
| Renal Function Group (Creatinine Clearance) | Cefotaxime Half-Life (hours) | This compound Half-Life (hours) |
|---|---|---|
| Normal (>90 mL/min) | 0.79 - 1.10 [1] [3] | 0.70 - 1.5 [1] [2] |
| Mild Impairment (30-89 mL/min) | ~1.09 [3] | ~3.95 [3] |
| Severe Impairment (<15 mL/min) | 2.54 - 10.20 [1] [3] | 14.23 - 23.15 [1] [3] |
| Post-Hemodialysis | ~1.63 [3] | ~23.15 [3] |
When is dosage adjustment necessary? For cefotaxime: Current guidelines and recent studies indicate that dose reduction is not required until renal function falls below a glomerular filtration rate (GFR) of 30 mL/min/1.73 m² [4] [5]. Some recent data suggests considering adjustments for GFR below 50 mL/min/1.73 m² [5]. For this compound: Accumulation becomes clinically significant in moderate to severe renal impairment (GFR < 30 mL/min/1.73 m²) [1] [6]. Since dosing adjustments for the parent drug indirectly control metabolite levels, separate adjustment for this compound is not performed.
What are the recommended dosing regimens for patients with renal failure? The following table synthesizes dosing recommendations from historical and recent studies. Doses can be adjusted by reducing the individual dose, lengthening the dosing interval, or both [4].
| Renal Function (GFR) | Recommended Cefotaxime Dosage Adjustment |
|---|---|
| >50 mL/min/1.73 m² | No adjustment required (Standard dose: 3-12 g/day). In critically ill patients with Augmented Renal Clearance (ARC), higher doses (e.g., ≥8 g/day) may be needed to avoid underdosing [5]. |
| 10-50 mL/min/1.73 m² | A 25-50% reduction in the total daily dose is recommended [4] [6]. |
| <10 mL/min/1.73 m² | A 50-75% reduction in the total daily dose is recommended [4] [6]. For patients on hemodialysis, a dose of 1-2 g after each dialysis session is advised, as hemodialysis significantly removes both cefotaxime and this compound [1] [3]. |
What are the key experimental protocols for monitoring? 1. Pharmacokinetic (PK) Study in Renally Impaired Subjects:
2. Therapeutic Drug Monitoring (TDM) in Critically Ill Patients:
The following workflow diagram illustrates the key decision points in a TDM protocol for cefotaxime in at-risk patients.
The following table summarizes key population pharmacokinetic parameters for Cefotaxime and its metabolite, Desacetylcefotaxime, from a study on critically ill children [1].
| Parameter | Cefotaxime | This compound |
|---|---|---|
| Median Clearance | 0.97 L·h⁻¹ (Range: 0.3 - 7.1) | 3.2 L·h⁻¹ (Range: 0.6 - 16.3) |
| Volume of Distribution | 0.3 L·kg⁻¹ (Range: 0.2 - 0.41) | Information Not Provided |
| Significant Covariates | Body Weight, Postnatal Age | Information Not Provided |
A primary finding was that standard intermittent dosing regimens failed to maintain plasma concentrations above the target (2 mg·L⁻¹) throughout the dosing interval. The study concluded that for the same total daily dose, switching to a continuous infusion was the only administration method that reliably achieved the target concentration for children over one month of age [1].
The referenced study provides a high-level overview of its methodology, which can serve as a general guide. The workflow for developing a population pharmacokinetic model and optimizing the dosing regimen is as follows:
Key Methodology Details [1]:
Q1: Why do standard cefotaxime dosing regimens often fail in critically ill patients? The study found that in critically ill children, the calculated residual concentrations of cefotaxime were low, and no patient succeeded in attaining the target concentration of 2 mg·L⁻¹ throughout the dosing interval with intermittent infusion. This suggests that altered pharmacokinetic parameters in critical illness render standard dosing inadequate [1].
Q2: What is the recommended alternative dosing strategy? For children over one month of age, the study recommends a dosing regimen of 100 mg·kg⁻¹·day⁻¹ administered by continuous infusion. This method provided a 100% probability of target attainment for the same total daily dose, as it maintains a stable serum concentration above the target [1].
Q3: What are the practical implications of altered this compound clearance? While the metabolite has its own antibacterial activity, the core problem identified was low parent drug (cefotaxime) concentrations. The optimized dosing strategy focuses on ensuring effective cefotaxime levels, which subsequently impacts metabolite levels. The higher median clearance of this compound suggests it is eliminated more rapidly than the parent drug [1].
| Problem | Potential Cause | Investigation & Solution |
|---|---|---|
| Subtherapeutic antibiotic levels with intermittent dosing. | Pathophysiological changes in critical illness (e.g., altered volume of distribution, augmented renal clearance) leading to accelerated drug clearance and low trough concentrations. | Investigate: Conduct therapeutic drug monitoring (TDM). Solution: Switch from intermittent infusion to continuous infusion for the same total daily dose to maintain constant therapeutic levels [1]. |
| High variability in drug exposure between patients. | Significant covariates like body weight and postnatal age significantly impact pharmacokinetic parameters (clearance and volume of distribution). | Investigate: Perform a population pharmacokinetic analysis to identify and quantify the impact of patient-specific covariates. Solution: Implement personalized dosing regimens based on the identified covariates (e.g., weight-based dosing with adjustments for age) [1]. |
The table below summarizes the core concepts of the synergistic interaction between cefotaxime and its primary metabolite.
| Aspect | Description |
|---|---|
| Basic Concept | Cefotaxime (CTX) is metabolized in the liver to this compound (DCTX). While DCTX is less potent alone, it acts synergistically with the parent drug to enhance overall bactericidal activity [1] [2]. |
| Mechanism of Action | Both CTX and DCTX are bactericidal agents that inhibit bacterial cell wall synthesis by binding to specific Penicillin-Binding Proteins (PBPs) [1]. |
| Significance of Synergy | This combination can make cefotaxime more effective in vivo than predicted by in vitro susceptibility tests using cefotaxime alone, and can inhibit bacterial regrowth [3]. |
The synergy between CTX and DCTX is not universal across all bacteria. The following table outlines the effects against various clinical isolates as observed in studies.
| Organism | Observed Effect of CTX/DCTX (1:1 Combination) | Notes / Specific Findings |
|---|---|---|
| Bacteroides fragilis | Full or partial synergy [3] [4] | A key beneficiary; synergy lowers Minimum Inhibitory Concentration (MIC) and inhibits regrowth [3]. |
| Staphylococcus aureus | Full or partial synergy [3] | |
| Citrobacter freundii | Full or partial synergy [3] | |
| Pseudomonas cepacia | Full or partial synergy [3] | |
| Enterobacter cloacae | Full or partial synergy [3] | |
| Bacteroides vulgatus | Synergy [4] | MIC50 lowered from 4 mg/L to 1 mg/L with the addition of DCTX [4]. |
| Other Anaerobes (e.g., Fusobacterium, Peptostreptococcus) | Generally sensitive to CTX alone [4] | |
| Clostridia Species | Variable Susceptibility [4] | Synergy observed in only about 20% of species tested [4]. |
| Proteus vulgaris | Antagonism in some strains [3] | Antagonistic effect noted in 11% of isolates [3]. |
| Serratia marcescens | Antagonism in some strains [3] | Antagonistic effect noted in 4% of isolates [3]. |
For researchers aiming to confirm and study this synergy in the laboratory, here are established methodological approaches.
This is a standard quantitative technique for evaluating the interaction between two antimicrobial agents [3] [4].
This method provides information on the bactericidal kinetics of the drug combination [3].
The diagram below illustrates the logical workflow for designing a synergy study.
The synergy is a naturally occurring process due to cefotaxime's metabolism. Therefore, optimizing dosing in patients primarily involves ensuring regimens achieve and maintain adequate serum and tissue levels of both compounds, especially in severe infections.
| Infection Severity | Recommended Adult Dosing (Cefotaxime) | Rationale for Synergy |
|---|---|---|
| Moderate to Severe | 1 to 2 g IV every 8 hours [1] | Frequent dosing helps maintain effective concentrations of both CTX and its metabolite. |
| Life-Threatening | 2 g IV every 4 hours [1] | Maximizes exposure to both active compounds. |
| Simulated Human Serum Levels | Concentrations simulating human pharmacokinetics after IV admin shown to augment activity [3] | Supports that standard clinical dosing regimens can achieve the synergistic effect observed in vitro. |
While definitive clinical trial data is limited, an in vitro experiment that used concentrations simulating human serum levels after intravenous administration demonstrated that the coexistence of DCTX augmented the bactericidal activity of CTX against B. fragilis [3]. This provides a strong pharmacodynamic rationale for the clinical relevance of the synergy.
Yes, the combination is not universally synergistic. Antagonistic effects have been observed in some strains of Proteus vulgaris and Serratia marcescens [3]. Furthermore, some Bacteroides strains and many Clostridia species do not show a synergistic response [4]. This highlights the importance of pathogen-specific testing.
Yes, this compound has intrinsic antibacterial activity, although it is considered to be about 8-fold weaker than the parent drug, cefotaxime [1]. Its primary clinical importance lies in its synergistic contribution rather than its standalone effect.
The table below summarizes the key information on cefotaxime's metabolism and official guidance for use in hepatic impairment.
| Aspect | Details |
|---|---|
| Primary Metabolic Pathway | Hepatic metabolism [1] [2] [3] |
| Key Metabolites | Desacetylcefotaxime (active); this compound lactone and M3 (inactive) [1] [2] |
| Elimination | Renal (50-60% as unchanged drug; 15-25% as this compound) [1] [2] |
| Official Dosing Recommendation for Hepatic Impairment | No dosage adjustment recommended [4] |
The following diagram illustrates the metabolic pathway of cefotaxime.
While official guidance does not mandate dose adjustment, you should consider these factors in your experimental design or pharmacokinetic modeling:
The table below summarizes the key stability information relevant to handling samples containing cefotaxime and its metabolite, desacetylcefotaxime.
| Condition | Stability Duration | Notes & Key Findings |
|---|
| Human Plasma Samples (containing Cefotaxime) | Short-Term (4-6°C): Up to 72 hours [1] Long-Term (-80°C): Up to 12 months [1] | - Cefotaxime is stable under these conditions, which are crucial for bioanalysis [1].
Here are detailed methodologies and key considerations for handling samples based on the search results.
This method, adapted from a study that successfully measured both compounds in human plasma and cerebrospinal fluid, is particularly relevant as it addresses their stability during analysis [2].
The following diagram outlines the recommended workflow for handling samples, from collection to analysis, to ensure stability.
Q: Why is it difficult to get accurate results for cefotaxime and this compound in in vitro susceptibility tests? A: Cefotaxime is unstable under standard test conditions, especially in media containing serum esterases. It can degrade by 20-30% during incubation, leading to an underestimation of its true antibacterial potency. This degradation produces this compound, which also has activity, complicating the results [4].
Q: What is the clinical significance of this compound? A: this compound is not just an inactive metabolite. It has intrinsic antibacterial activity, and studies using serum bactericidal tests have shown it can act synergistically with the parent drug, cefotaxime, particularly against organisms like Bacteroides fragilis [5].
Q: Can I use a highly concentrated solution of cefotaxime for a continuous 24-hour infusion in a syringe pump? A: No, this is not recommended. While one study found that cefotaxime chemically retained >90% potency for 12 hours in high concentrations, the solutions showed signs of physical instability (increased yellow color, turbidity) after 6 hours. For patient safety and efficacy, the use of such highly concentrated solutions should be limited to a maximum of 6 hours [3].
The metabolite desacetylcefotaxime can be a source of analytical interference, which is a known challenge with cephalosporin antibiotics.
What are this compound and cefotaxime? Cefotaxime is a third-generation cephalosporin antibiotic with broad-spectrum activity against Gram-negative and Gram-positive organisms [1]. After administration, it is metabolized in the human body to this compound, which has its own, albeit weaker, antibacterial activity [2]. Accurately measuring both the parent drug and its metabolite is crucial for pharmacokinetic studies, especially in critical care settings like pediatrics [2].
How can this compound interfere with bioassays? The primary concern is analytical interference, where the presence of this compound can skew the measurement of cefotaxime itself or other analytes in a sample. This is part of a broader phenomenon where drugs and their metabolites can interfere with laboratory testing [3]. This interference can lead to inaccurate concentration readings, potentially compromising dosing decisions.
What are the best methods to measure cefotaxime and this compound? Modern chromatographic techniques are the gold standard for minimizing interference and achieving precise measurement. A developed and validated UHPLC-MS/MS (Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry) method is highly recommended. This method effectively separates cefotaxime and this compound from other plasma components, allowing for their individual quantification with high sensitivity and accuracy, even from very small sample volumes (e.g., 2.8 μL of plasma) [2]. Bioassays, which are simpler, may be more susceptible to this cross-interference.
If you suspect interference from this compound in your bioassay or analytical method, use the following guide to diagnose and resolve the issue.
| Problem Symptom | Potential Cause | Recommended Solutions |
|---|---|---|
| Inaccurate quantification of cefotaxime (e.g., higher or lower than expected readings). | Cross-reactivity or interference from this compound in a non-specific bioassay [3] [2]. | Confirm with a separation technique. Use a developed UHPLC-MS/MS method to isolate and quantify the analytes independently [2]. |
| No signal or very low signal for both compounds. | Assay buffer too cold, omission of a reagent, incorrect wavelength for plate reading, or use of an incorrect microplate type [4]. | Follow general assay troubleshooting: equilibrate reagents to room temperature, re-read protocol carefully, and ensure you are using clear plates for absorbance and black plates for fluorescence [4]. |
| Signals are too high, leading to saturation. | Sample or standard concentrations are too high [4]. | Dilute your samples and remake standard dilutions according to the datasheet [4]. |
| Erratic or non-reproducible data (signals jump up and down). | Poor mixing, bubbles, or precipitate in the wells [4]. | Tap the plate to mix, pipette carefully to avoid bubbles, and check wells for precipitates [4]. |
Here is a summary of a validated protocol suitable for quantifying cefotaxime and this compound in small-volume plasma samples, which effectively eliminates analytical interference [2].
The following diagram illustrates the core workflow and separation principle of this UHPLC-MS/MS method.
To further enhance the reliability of your experimental data, keep these points in mind:
The prolonged half-life of desacetylcefotaxime (dCTX) is a key characteristic in neonates. The tables below summarize core pharmacokinetic parameters and the factors that influence them.
Table 1: Key Pharmacokinetic Parameters in Neonates [1] [2]
| Parameter | Cefotaxime (CTX) | This compound (dCTX) |
|---|---|---|
| Typical Half-Life in Neonates | 2 - 6 hours [3] | 5.4 hours (median, range: 0.8 - 14 hours) [2] |
| Elimination Half-Life Correlation | Correlates with Gestational Age (GA) and Postnatal Age (PNA) [1] | Longer than CTX, permitting a synergistic effect [1] |
| Primary Elimination Routes | ~50-60% renal excretion; ~15-20% hepatic metabolism to dCTX [4] [3] [5] | Renal elimination [2] |
Table 2: Factors Influencing Pharmacokinetics & Dosing Implications
| Factor | Impact on PK | Dosing Consideration |
|---|---|---|
| Postnatal Age (PNA) | Elimination maturity increases with PNA [1]. | Dosing frequency often increases from twice daily (<1 week) to three or four times daily (>4 weeks) [2] [6]. |
| Gestational Age (GA) | Lower GA is associated with slower clearance and longer half-life due to organ immaturity [1] [3]. | Preterm neonates may require longer dosing intervals [3]. |
| Renal Function | Major route of elimination for both CTX and dCTX [2] [3]. | Significant renal impairment can lead to accumulation; dosing modification may be needed [4] [5]. |
| Critical Illness/ECMO | Extracorporeal circuits can increase volume of distribution and alter clearance [2]. | Standard dosing may remain effective, but therapeutic drug monitoring (TDM) is prudent [2]. |
For researchers aiming to characterize the pharmacokinetics of cefotaxime and its metabolite, here are validated methodological approaches.
Population Pharmacokinetic (PopPK) Study Protocol [2] [4] [5] This design is ideal for sparse sampling in vulnerable neonatal populations.
Physiologically-Based Pharmacokinetic (PBPK) Modeling Protocol [3] This mechanistic approach helps in predicting PK during early drug development or for extrapolating from adults to neonates.
Q1: Is the prolonged half-life of this compound a clinical concern or a therapeutic advantage? It can be an advantage. The longer half-life of dCTX allows it to work synergistically or additively with the parent drug against Gram-negative bacteria, potentially extending the antimicrobial coverage throughout the dosing interval [1].
Q2: What is the critical PK/PD target for cefotaxime dosing in neonates? Cefotaxime exhibits time-dependent killing. The target is for the free drug concentration to remain above the Minimum Inhibitory Concentration (MIC) for a specific percentage of the dosing interval (fT>MIC). For critically ill neonates, especially with severe infections, a target of 100% fT>MIC or even 100% fT>4xMIC is often recommended [4]. For an MIC of 1 mg/L, a regimen of 50 mg/kg twice daily was shown to achieve 100% fT>MIC in neonates with early-onset sepsis [5].
Q3: How does extracorporeal membrane oxygenation (ECMO) impact the pharmacokinetics of these compounds? ECMO can alter PK by increasing the volume of distribution and potentially reducing clearance. However, a study on neonates on ECMO found that standard dosing regimens (e.g., 50 mg/kg based on PNA) maintained CTX concentrations above an MIC of 8 mg/L for the entire dose interval in most patients, suggesting that major dose adjustments may not be routinely necessary [2].
The following diagram maps the logical workflow for conducting a neonatal pharmacokinetic study, from design to application.
| Question | Answer & Key Monitoring Considerations |
|---|---|
| What is the clinical relevance of desacetylcefotaxime? | This compound is the active metabolite of cefotaxime, also possessing antibacterial properties and good penetration into body compartments, including the central nervous system [1]. |
| Does this compound pose a hepatobiliary risk? | Yes. Recent large-scale studies have identified "new severe hepatobiliary disorders" as a significant adverse event signal for cefotaxime (the parent drug), which is highly relevant for the metabolite's safety profile [1]. |
| Which patients require intensified monitoring? | Neonates, children, and underweight elderly patients are at higher risk, with severe events observed even at adjusted doses below 1 g [1]. Patients with chronic parenchymal liver disease (CPLD) show altered pharmacokinetics, with a significantly prolonged half-life of this compound [2]. |
| What are the critical pharmacokinetic parameters to note in hepatic impairment? | In patients with CPLD, the half-life of this compound is markedly prolonged, ranging from 7.1 to 13.4 hours, compared to healthier subjects [2]. The area under the curve (AUC) also increases [2]. |
| What are the key monitoring parameters? | Monitor liver chemistries: ALT, AST, Alkaline Phosphatase (ALP), GGT, and bilirubin [1] [3] [4]. Be vigilant for potential progression to severe liver injury, guided by principles like Hy's Law (e.g., ALT ≥3x ULN + Bilirubin ≥2x ULN) [3]. |
This methodology is adapted from a study investigating the dispositions of cefotaxime and this compound in patients with chronic parenchymal liver disease [2].
This protocol is synthesized from industry best practices for monitoring liver safety in drug development and recent pharmacovigilance findings [1] [3].
The following diagram illustrates the decision-making pathway for monitoring patients on cefotaxime/desacetylcefotaxime, based on the latest evidence.
The provided information and protocols are based on the latest available research. However, monitoring guidelines and clinical understanding evolve.
Desacetylcefotaxime is the primary metabolite of the antibiotic cefotaxime. While it has lower antibacterial activity on its own, it can act synergistically with the parent drug [1]. However, a key challenge is its susceptibility to degradation by bacterial enzymes.
The table below summarizes the core quantitative findings on how different beta-lactamases interact with cefotaxime and this compound [1].
| Property | Cefotaxime | This compound | Implications |
|---|---|---|---|
| Maximum Hydrolysis Rate (Vm) | Lower | ~2.1 times higher (Geometric Mean) | This compound is degraded more rapidly by many beta-lactamases. |
| Michaelis Constant (Km) | Lower | ~39 times higher (Geometric Mean) | This compound has a much lower affinity for the enzyme, despite being hydrolyzed faster. |
| Antibacterial Activity | High | Lower than parent molecule | The metabolite is less potent, making the parent drug's survival critical. |
Diagram 1: Comparative Hydrolysis of Cefotaxime and this compound. This diagram illustrates the finding that the enzyme beta-lactamase hydrolyzes this compound at a significantly faster rate than it does the parent molecule, cefotaxime [1].
Researchers are developing several advanced strategies to combat antibiotic resistance mediated by beta-lactamases. The following table outlines three key approaches.
| Strategy | Mechanism | Key Advantage(s) | Research Context |
|---|---|---|---|
| Beta-Lactamase Inhibitors (e.g., Tazobactam) | Inactivates the beta-lactamase enzyme before it can hydrolyze the antibiotic [2]. | Protects the partner antibiotic, restoring its efficacy against resistant strains [2]. | Used in clinical combinations (e.g., Cefotaxime-Tazobactam (6:1)) [2]. |
| Novel BL/BLI Combinations (e.g., Cefepime-Taniborbactam) | Uses new-generation inhibitors to overcome a broader range of enzymes, including those in DTR Gram-negatives [3]. | Targets "difficult-to-treat" (DTR) resistance; optimized for modern pathogens [3]. | In late-stage development or recently licensed; requires PK/PD optimization for real-world use [3]. |
| Targeted Enzyme Degradation (BacPROTACs) | Uses a chimera molecule to recruit the bacterial cell's own proteolysis system (ClpXP) to degrade the beta-lactamase [4]. | Directly eliminates the resistance factor rather than just inhibiting it [4]. | Early-stage, proof-of-concept research (e.g., demonstrated in E. coli for CTX-M-14 degradation) [4]. |
Diagram 2: BacPROTAC Mechanism for Targeted β-lactamase Degradation. This illustrates the novel strategy of using a bifunctional molecule (BacPROTAC) to mark the resistance enzyme for destruction by the bacterium's own protein-recycling machinery [4].
When designing experiments to investigate beta-lactamase-mediated degradation or to test novel inhibitors, consider the following methodologies and challenges.
Beta-Lactamase Hydrolysis Assay: This is a foundational method for quantifying enzyme activity. The protocol involves incubating a partially purified beta-lactamase preparation with the antibiotic (e.g., cefotaxime or desacetylcefaxime). Hydrolysis is monitored, for instance, by a spectrophotometric method that tracks the change in absorbance as the beta-lactam ring opens. The kinetic parameters Vm (maximum velocity) and Km (Michaelis constant) are then determined to compare the hydrolysis rates and affinities for different substrates [1].
Addressing the Gram-Negative Barrier: A significant challenge in this field is the outer membrane of Gram-negative bacteria, which acts as a potent barrier to many compounds [5]. Even if an inhibitor is effective against a purified enzyme, it must be able to penetrate the bacterial cell to work. Key factors to consider are the physicochemical properties of your experimental compounds (e.g., size, charge, hydrophobicity) and the presence of efflux pumps that can actively remove molecules from the cell [5]. Your experimental models (e.g., whole cells vs. cell-free extracts) must account for this.
Resensitization Check: To confirm that an approach (like an inhibitor or BacPROTAC) is functionally effective, a standard minimum inhibitory concentration (MIC) assay should be performed. The successful resensitization of a previously resistant bacterial strain to the antibiotic (e.g., cefotaxime) is the ultimate functional validation [4].
The tables below summarize population pharmacokinetic parameters and optimized dosing recommendations from recent studies to help guide your experimental design and data interpretation.
| Patient Population | Cefotaxime CL (L/h) | Cefotaxime Vd (L) | Desacetylcefotaxime CL (L/h) | Key Covariates | Optimal Dosing Regimen |
|---|---|---|---|---|---|
| Critically ill children (0.2-12 years) [1] | 12.8 | 39.4 | 10.5 | Body weight, eGFR | Extended/continuous infusion required; 50 mg/kg q6h insufficient for many. |
| Critically ill children (<18 years) [2] [3] | 0.97 (median) | 0.3 L/kg (median) | 3.2 (median) | Body weight, postnatal age | Continuous infusion of 100 mg/kg/day over 24h. |
| Neonates with early-onset sepsis [4] | - | - | - | Current weight, postnatal age | 50 mg/kg q12h (BID) achieved PK/PD target. |
Abbreviations: CL, Clearance; Vd, Volume of Distribution; eGFR, estimated Glomerular Filtration Rate; PK/PD, Pharmacokinetic/Pharmacodynamic.
Here are detailed methodologies for key experiments, which you can adapt for your own research.
This protocol is based on a prospective, open-label study design [1].
This protocol outlines a real-world study design using opportunistic sampling [4].
The following diagrams illustrate the logical workflow of a population PK study and the key relationships affecting cefotaxime and this compound pharmacokinetics.
Q1: Why is standard intermittent dosing often insufficient in critically ill patients? Critically ill patients, especially children, experience extreme physiological changes that alter pharmacokinetics. This includes an increased volume of distribution and augmented renal clearance, which can lead to subtherapeutic drug concentrations with standard intermittent dosing [1] [2]. Monte Carlo simulations consistently show that intermittent dosing fails to maintain concentrations above the MIC for the entire dosing interval.
Q2: What are the PK/PD targets for cefotaxime in severe infections? For critically ill patients, the target is typically 100% fT>MIC (the time the free drug concentration remains above the MIC) [1]. For particularly severe or deep-seated infections (like meningitis), an even more aggressive target of 100% fT > 4xMIC is recommended to ensure bacterial eradication [1].
Q3: How does the active metabolite, this compound, influence dosing strategy? this compound has antibacterial activity, though it is less potent than the parent compound [1]. Its presence contributes to the overall antibacterial effect. Therefore, population pharmacokinetic models that simultaneously describe the kinetics of both cefotaxime and its metabolite provide the most comprehensive basis for optimizing dosing regimens, as they account for the total active species in the body [1] [5].
Q4: What is the role of capillary microsampling in pharmacokinetic studies? Capillary microsampling allows for the collection of very small blood volumes (e.g., 50 μL) via a finger or heel prick. An external validation study demonstrated a strong correlation between concentrations from these microsamples and conventional venous samples [1]. This technique facilitates data-rich PK studies in vulnerable populations like critically ill children by reducing blood loss and simplifying sampling.
The table below summarizes the Minimum Inhibitory Concentration (MIC90) values for Cefotaxime and its metabolite against common bacterial pathogens, primarily from a 1984 study on meningitis-causing bacteria [1]. The MIC90 is the minimum concentration required to inhibit the growth of 90% of the tested isolates.
| Bacterial Species | Inoculum Size (cells/mL) | Cefotaxime MIC90 (μg/mL) | Desacetylcefotaxime MIC90 (μg/mL) |
|---|---|---|---|
| Streptococcus pneumoniae | 10^8 | 0.05 | 0.39 |
| 10^6 | 0.024 | 0.20 | |
| Streptococcus agalactiae | 10^8 | 0.05 | 0.39 |
| 10^6 | 0.05 | 0.20 | |
| Haemophilus influenzae | 10^8 | 0.10 | 0.39 |
| 10^6 | 0.05 | 0.39 | |
| Escherichia coli | 10^8 | 0.10 | 0.39 |
| 10^6 | 0.05 | 0.39 |
A more recent 2023 Indian study also compared the activity of Cefotaxime with another cephalosporin, Ceftriaxone. It reported that the mean MIC values for E. coli, Klebsiella, Staphylococcus, Citrobacter koseri, and Serratia marcescens were lower with Cefotaxime, though the difference was not statistically significant for most. Against some organisms, Cefotaxime produced a significantly larger zone of inhibition (ZoI) [2].
While the full, detailed protocols for the older studies are not provided in the search results, standard methods for determining MIC are well-established. The following workflow visualizes the general process that these studies likely followed, based on the context from the search results [1] [2].
Key methodological details mentioned across the search results include:
The following tables summarize the comparative antibacterial activity of cefotaxime and desacetylcefotaxime, along with data demonstrating the enhanced effect of their combination against various pathogens.
Table 1: Comparative In Vitro Activity of Cefotaxime and this compound
This table shows the general activity profile of each compound alone. Note that the Minimum Inhibitory Concentration (MIC) of this compound is typically several-fold higher (less potent) than that of cefotaxime [1].
| Pathogen Group | Cefotaxime (CTX) Activity | This compound (dCTX) Activity | Key Findings |
|---|---|---|---|
| Gram-negative Bacilli (e.g., E. coli, K. pneumoniae) [2] | High | Moderate (generally 4-8x less active than CTX) [1] | dCTX has a spectrum superior to 2nd-generation cephalosporins [3]. |
| Gram-positive Cocci (e.g., S. aureus) [2] [3] | High | Lower | Additive or synergistic interactions are demonstrated against oxacillin-susceptible staphylococci and Streptococcus species [3]. |
| Anaerobes (e.g., Bacteroides fragilis) [4] [5] | Variable | Lower | The combination shows synergy against many, but not all, isolates [4]. |
Table 2: Demonstrated Synergy of the Cefotaxime/Desacetylcefotaxime Combination
This table summarizes the enhanced effect observed when the two compounds are used together.
| Pathogen Group | Type of Interaction | Clinical or Experimental Relevance |
|---|---|---|
| Gram-negative Bacteria (e.g., E. coli, K. pneumoniae) [2] | Synergistic or Additive | Statistically significant larger zones of inhibition in disk tests; lowered MICs for the combination [2] [1]. |
| Anaerobes (e.g., Bacteroides fragilis group) [4] [5] | Full or Partial Synergy | Demonstrated against ~50% of Bacteroides isolates; lowers the CTX MIC(_{50}) for B. fragilis [4]. |
| Staphylococci & Streptococci [3] | Additive or Synergistic | Significantly reduces CTX MICs, including against penicillin-resistant pneumococci [3]. |
| In Serum (simulating in vivo conditions) [3] | Enhanced Activity | The synergistic effect is also demonstrable in the presence of human serum, including against some enterococci [3]. |
Researchers have employed standardized methods to quantify the interaction between cefotaxime and this compound. Here are the details of key protocols from the literature.
1. Checkerboard Titration Method
This common technique uses agar dilution to determine the Fractional Inhibitory Concentration (FIC) Index [6] [5].
2. Disk Diffusion Susceptibility Testing
A simpler method suitable for screening positive interactions in a clinical laboratory setting [2].
3. Time-Kill Curve Assay in Liquid Media
This method provides a kinetic profile of the bactericidal activity of the combination [1].
The synergistic relationship between cefotaxime and this compound, from administration to antimicrobial action, can be visualized as follows.
The experimental process for evaluating this synergy typically follows a structured workflow.
The synergy is not just a laboratory observation but has direct clinical implications due to the pharmacokinetic profile of the compounds.
The following table synthesizes data from comparative studies on cefotaxime (CTX) and desacetylcefotaxime (des-CTX).
| Feature | Cefotaxime (CTX) | This compound (des-CTX) |
|---|---|---|
| Beta-Lactamase Stability | Less stable; susceptible to hydrolysis by various beta-lactamases [1] | More stable; lower hydrolysis rates by representative beta-lactamases [1] [2] |
| Antimicrobial Activity (General) | High intrinsic activity [3] | Generally 2- to 4-fold lower than CTX, but retains a broad spectrum [3] [2] |
| Activity vs. Specific Organisms | Highly active against a broad spectrum of bacteria [3] | • Superior to CTX against some P. cepacia strains [3] • More active than older cephalosporins (e.g., cefazolin) against Gram-negatives [2] | | Synergy with CTX | - | Exhibits synergistic antibacterial effects when combined with CTX in vitro [2] |
The data in the table above was generated using standard microbiological and biochemical techniques. Here are the methodologies from the pivotal studies.
This method is used to determine how effectively beta-lactamase enzymes hydrolyze an antibiotic.
The MIC is the lowest concentration of an antibiotic that prevents visible bacterial growth.
This tests whether two drugs work better together than they do alone.
The following diagram illustrates the relationship between cefotaxime and its metabolite, and how their cooperation may lead to enhanced antibacterial effects.
| Parameter | Neonates (Preterm & Term) | Infants & Children | Adults |
|---|---|---|---|
| Elimination Half-life (Cefotaxime) | 2 - 6 hours [1] [2] | ~1 hour [3] | ~1 hour [4] [1] |
| Elimination Half-life (Desacetylcefotaxime) | Longer than parent drug [2] | Information not specified in search results | Information not specified in search results |
| Clearance (CL) | Lower; increases with Postmenstrual Age (PMA) and Postnatal Age (PNA) [5] [1] | Higher than adults; increases with body weight [6] | ~11.1 L/h (typical ICU patient) [4] |
| Volume of Distribution (Vd) | Larger (L/kg) [1] | Larger (L/kg) [6] | ~5.1 L (central volume) [4] |
| Protein Binding (Unbound fraction) | Assumed ~40% (60% unbound) [6] | Assumed ~40% (60% unbound) [6] | Assumed ~40% (60% unbound) [6] |
| Renal Excretion (Unchanged drug) | ~50-60% [1] | ~50-60% [1] | ~50-60% [4] [1] |
| Metabolic Pathway | Hepatic esterases to this compound [1] | Hepatic esterases to this compound [1] | Hepatic esterases to this compound [4] [1] |
| Key Covariates Influencing PK | Postmenstrual Age (PMA), Postnatal Age (PNA), Current Weight [5] | Body Weight, Serum Creatinine, Estimated Glomerular Filtration Rate (eGFR) [6] | Estimated Creatinine Clearance (eCLcr) [4] |
The metabolic pathway and key developmental factors influencing the pharmacokinetics (PK) of cefotaxime are illustrated below.
This diagram shows that cefotaxime is eliminated through two primary routes: hepatic metabolism and renal excretion. The ongoing maturation of liver enzymes and kidney function, along with differences in body composition, are the main reasons for the pharmacokinetic variations observed in children [1].
The comparative data is derived from advanced pharmacokinetic modeling studies. Here are the methodologies for the key studies cited.
This study used a non-linear mixed-effects modeling approach [6].
This study also employed a population pharmacokinetic modeling approach to characterize variability in adults [4].
This study used a mechanistic PBPK modeling approach to simulate drug disposition across ages [1].
The combination of cefotaxime (CTX) and desacetylcefotaxime (dCTX) demonstrates enhanced antibacterial efficacy through synergy, meaning the combined effect is greater than the sum of their individual effects.
The diagram below illustrates the synergistic relationship and enhanced stability that makes the cefotaxime-desacetylcefotaxime combination effective.
To evaluate antibacterial activity and synergy like the studies cited, researchers use standardized methods. The table below outlines core protocols relevant to this comparison.
| Method | Core Purpose | Key Procedure Steps | Application Example |
|---|
| Broth Microdilution [2] [3] [4] | Determine Minimum Inhibitory Concentration (MIC) | 1. Create serial dilutions of antimicrobial in a microtiter plate. 2. Standardize & inoculate bacteria. 3. Incubate; MIC is the lowest concentration preventing visible growth [3]. | Used in development of cefepime/enmetazobactam to establish QC ranges and assess potency [2]. | | Checkerboard Titration [1] | Quantify Synergy between two drugs | 1. Combine serial dilutions of both drugs in a grid. 2. Inoculate and incubate. 3. Calculate the Fractional Inhibitory Concentration Index (FICI) to classify interaction (synergy, additive, indifference, antagonism) [1]. | Used to demonstrate synergy between cefotaxime and this compound [1]. | | Time-Kill Assay [1] [3] | Determine Bactericidal/Bacteriostatic effect & kinetics | 1. Expose a bacterial culture to antimicrobial at specific concentrations. 2. Take samples at time intervals (e.g., 0, 4, 24 hrs). 3. Plate samples to count viable colonies (CFU/mL) and plot reduction over time [3]. | Used to confirm synergistic killing of cefotaxime/desacetylcefotaxime with netilmicin [1]. | | Agar Disk-Diffusion [2] [4] | Susceptibility Screening (Qualitative) | 1. Inoculate agar with test bacterium. 2. Place antibiotic-impregnated disks on surface. 3. Incubate; measure zones of growth inhibition [4]. | Standard method for routine susceptibility testing; used in surveillance of 3rd-gen cephalosporin resistance [2] [5]. |
The unique activity profile of this compound highlights why it is considered a critical contributor to the clinical efficacy of cefotaxime, rather than a direct competitor to other third-generation cephalosporins [1]. This synergy represents a naturally occurring "combination therapy."
However, the efficacy of all third-generation cephalosporins is threatened by rising resistance [6] [5]. The primary mechanism is the spread of Extended-Spectrum β-Lactamases (ESBLs), enzymes that hydrolyze and inactivate these drugs [2] [5]. Surveillance studies show high resistance rates; for example, one study in Malawi found 74.3% of Enterobacterales were resistant to third-generation cephalosporins [5]. This global challenge drives the development of new β-lactam/β-lactamase inhibitor combinations, such as cefepime-enmetazobactam, to overcome these resistance mechanisms [2].
The table below summarizes the key findings from experimental comparisons for quantifying cefotaxime and its active metabolite, desacetylcefotaxime.
| Performance Characteristic | HPLC Method | Bioassay Method | Key Findings from Comparative Studies |
|---|---|---|---|
| Specificity | High | Low | HPLC specifically quantifies cefotaxime and this compound individually [1] [2] [3]. Bioassays using non-selective organisms give spuriously high cefotaxime readings due to this compound's antibacterial activity [1]. |
| Accuracy & Correlation | High (Reference Method) | Variable | Cefotaxime concentrations from specific bioassays and HPLC show a high correlation [1]. HPLC is considered a reference method for correct pharmacokinetic data [1] [3]. |
| Primary Advantage | Directly and simultaneously measures both parent drug and metabolite without interference [2] [3]. | Measures total antibacterial activity. | -- |
| Main Limitation | Requires specialized equipment and sample preparation [4] [2]. | Cannot differentiate between the activity of cefotaxime and this compound [1] [2]. | -- |
| Recommended Use | For specific quantification of cefotaxime and this compound, especially in pharmacokinetic studies [1] [2]. | For measuring total antibacterial activity when specific metabolite concentration is not required; requires selective test organisms [1]. | -- |
The performance data in the table above is supported by the following key studies:
When developing and validating an HPLC method for this purpose, as outlined in general HPLC validation guidelines, the following parameters should be established [5] [6]:
To visualize the fundamental difference in approach between the two techniques, the following diagrams outline their basic workflows.
HPLC Quantification Workflow
Bioassay Workflow
For the precise quantification of This compound in the presence of cefotaxime:
The following table summarizes the key comparative data for Cefotaxime and Desacetylcefotaxime, based on findings from multiple studies.
| Property | Cefotaxime (Parent) | This compound (Metabolite) | Key Findings & Context |
|---|---|---|---|
| General Bioactivity | High antibacterial activity [1] | 4- to 8-fold less active than parent [1] | Smaller activity difference against some Enterobacteriaceae, H. influenzae, and gonococci [1]. |
| Brain Abscess Penetration | 1.9 ± 1.7 mg/L [2] | 4.0 ± 2.2 mg/L [2] | Simultaneous plasma concentrations: Cefotaxime 2.0 mg/L; this compound 3.9 mg/L [2]. |
| CSF Penetration | Detected in CSF [3] | Detected in CSF [3] | Both cross the blood-brain barrier; useful for CNS infections [3]. |
| Elimination Half-Life | ~1 hour [3] | ~1.6 hours (Adults) [4] | Metabolite's longer half-life contributes to prolonged antimicrobial effect [4]. |
| Synergistic Interaction | N/A | N/A | Checkerboard and killing curve studies demonstrate synergy against most test organisms [1]. |
Here is a detailed breakdown of the key experiments that provide the data for the comparison.
This study provides direct, quantitative human data on tissue penetration.
These studies explain the clinical efficacy despite the metabolite's lower intrinsic activity.
The diagram below illustrates the pathway from drug administration to the combined antimicrobial effect.
The data reveals several critical points for professionals:
| Pathogen Group | Specific Pathogens | Cefotaxime Activity (MIC) | Desacetylcefotaxime (dCTX) Activity (MIC) | Combined CTX/dCTX Activity | Key Findings |
|---|---|---|---|---|---|
| Gram-negative Bacteria | Escherichia coli, Klebsiella spp., Enterobacter spp., Proteus mirabilis [1] | MIC₉₀ for individual strains [1] | 4- to 8-fold less active than cefotaxime [2] | Enhanced synergy; required <50% of cefotaxime alone concentration to inhibit 90% of strains [1] | The combination is more effective than cefotaxime alone against many Gram-negative organisms [1]. |
| Morganella, Serratia marcescens, Providencia, Pseudomonas aeruginosa [2] | Active at achievable concentrations [2] | Does not inhibit many strains at clinically achievable concentrations [2] | Information not specified | dCTX has poor activity against some Gram-negative genera on its own [2]. | |
| Gram-positive Bacteria | Staphylococci (except MRSA) [2] | MIC₉₀ ~2 mg/ml [2] | Information not specified | Information not specified | Cefotaxime is active, but specific quantitative data for dCTX is lacking. |
| Streptococci (e.g., S. pneumoniae, S. pyogenes) [2] | Highly active (MIC₉₀ ≤0.032 mg/ml) [2] | Information not specified | Information not specified | Cefotaxime is highly active, but specific quantitative data for dCTX is lacking. |
The synergistic interaction between cefotaxime and this compound is a key finding in microbiological research.
The following diagram illustrates the experimental workflow commonly used to generate the data on antimicrobial activity and synergy, as described in the search results [1] [3].
The differences in activity between cefotaxime and its metabolite, as well as the challenges in treating Gram-negative bacteria, can be understood by examining their mechanisms of action and bacterial structures.
For researchers, the data highlights several key points:
The table below summarizes the key characteristics of the primary metabolite for cefotaxime and other cephalosporins for which metabolite data was available in the search results.
| Cephalosporin | Primary Metabolite | Bioactivity of Metabolite | Synergy with Parent Drug | Clinical Significance |
|---|---|---|---|---|
| Cefotaxime (3rd gen) | Desacetylcefotaxime [1] | Maintains antimicrobial activity, though less than parent drug [1]. | Yes; demonstrated in vitro synergy when combined with cefotaxime [1]. | Contributes to overall antibacterial activity and extended spectrum [1]. |
| Cephapirin (1st gen) | Desacetylcephapirin [1] | Retains approximately 55% of the antibiotic activity of the parent drug, cephapirin [1]. | Information not available in search results. | Significant excretion in urine; contributes to antibacterial effect in vivo [1]. |
| Cefoperazone (3rd gen) | Desacetylcefoperazone (identified as a "principle metabolite") [1] | Information on specific bioactivity not available in search results. | Information not available in search results. | Mentioned in the context of in vivo concentration studies [1]. |
The search results referenced older but foundational studies that describe the experimental approaches used to characterize these metabolites.
The following diagram illustrates the common metabolic pathway for these cephalosporins and the general experimental workflow used to study them, as derived from the search results.
It is important to note the constraints of the available information: